2-bromopyridin-3-amine Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromopyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNBJOJJJCUTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376458 | |
| Record name | 2-bromopyridin-3-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78607-34-8 | |
| Record name | 2-bromopyridin-3-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromopyridin-3-amine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-bromopyridin-3-amine hydrochloride, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application, grounded in authoritative references.
Introduction and Strategic Importance
2-Bromopyridin-3-amine, and its hydrochloride salt, represents a strategically important class of heterocyclic intermediates. The 2-aminopyridine scaffold is a well-established "unsung hero" in drug discovery, valued for its ability to form key interactions with biological targets and its synthetic tractability.[1] The introduction of a bromine atom at the 3-position provides a versatile synthetic handle, enabling a wide array of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. This guide will focus on the properties and reactivity pertinent to this compound, referencing the free base where chemically relevant.
Physicochemical and Structural Properties
The inherent properties of a chemical reagent dictate its handling, storage, and reaction conditions. The conversion of 2-bromopyridin-3-amine to its hydrochloride salt primarily enhances its stability and aqueous solubility by protonating the basic pyridine nitrogen.
Core Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Amino-2-bromopyridine hydrochloride | [3] |
| CAS Number | 78607-34-8 | [2] |
| Molecular Formula | C₅H₆BrClN₂ | [2] |
| Molecular Weight | 209.47 g/mol | [2] |
| Appearance | Solid, white to light yellow crystalline powder | [4] |
Structural Representation
The structure consists of a pyridine ring substituted with an amino group at position 3 and a bromine atom at position 2. The hydrochloride salt is formed by the protonation of the pyridine ring nitrogen.
Caption: General workflow for the synthesis of the target compound.
Core Reactivity
The utility of this compound stems from the distinct reactivity of its functional groups:
-
Bromine Atom (C2): This is the primary site for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. [5] * Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. [5] * Cyanation: Conversion to a nitrile group using reagents like potassium ferrocyanide. [5]* Amino Group (C3): The primary amine can be acylated, alkylated, or used as a nucleophile in various condensation reactions. It can also be diazotized, although this is less common given the versatile reactivity of the bromine atom.
-
-
Pyridine Ring: The ring itself can undergo further electrophilic or nucleophilic substitution, though the existing substituents heavily influence the regioselectivity of these reactions.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable precursor for synthesizing a range of biologically active molecules. The 2-aminopyridine core is a privileged scaffold found in numerous pharmaceuticals. The ability to functionalize the C2 position via the bromo substituent allows for the systematic exploration of chemical space and structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Neuroscience: It is an important intermediate for compounds targeting neurological disorders. It has been used to prepare potential drugs for neuron protection, analgesia, and anti-Parkinson's disease. [6]* Oncology: The 2-aminopyridine motif is present in several kinase inhibitors. The synthetic flexibility offered by 2-bromopyridin-3-amine allows for the creation of diverse libraries for screening against cancer targets.
-
Agrochemicals: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of plant growth regulators and other pesticides. [6]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification
Based on aggregated GHS data for the free base, the compound is classified with the following hazards:
-
Skin Irritation (Category 2) [7][8]* Serious Eye Irritation (Category 2) [7][8]* Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) [7][8]* Acute Toxicity, Oral (Category 4) [7][8] Signal Word: Warning [5][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][10]* Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [5] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile). [5] * Respiratory Protection: For operations generating dust, use an N95-type dust mask or a respirator. [5]* Safe Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Minimize dust generation and accumulation. [8][10]
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. [10]* Keep in a dark place under an inert atmosphere to prevent degradation. [9]
Conclusion
This compound is more than a simple chemical; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable building block in drug discovery and fine chemical synthesis. By understanding the interplay of its functional groups and adhering to rigorous safety protocols, researchers can fully leverage this compound's potential to construct novel and complex molecular architectures with significant therapeutic and industrial applications.
References
-
Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap . (n.d.). Retrieved January 26, 2026, from [Link]
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents. (n.d.).
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com . (n.d.). Retrieved January 26, 2026, from [Link]
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery . Chemical Communications, 58(5), 343-382. [Link]
- CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. (n.d.).
-
Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office . (n.d.). Retrieved January 26, 2026, from [Link]
-
2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem . (n.d.). Retrieved January 26, 2026, from [Link]
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2-Amino-3-Bromopyridine Manufacturer & Supplier in China - Pipzine Chemicals . (n.d.). Retrieved January 26, 2026, from [Link]
- US4291165A - Process for making 2-bromopyridine - Google Patents. (n.d.).
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3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem . (n.d.). Retrieved January 26, 2026, from [Link]
-
Hu, C., et al. (2012). 3-Bromopyridin-2-amine . Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398. [Link]
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2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem . (n.d.). Retrieved January 26, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry . (n.d.). Retrieved January 26, 2026, from [Link]
-
2-AMINO-3-BROMOPYRIDINE LR - Suvchem Laboratory Chemicals . (n.d.). Retrieved January 26, 2026, from [Link]
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- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 78607-34-8|this compound|BLD Pharm [bldpharm.com]
- 3. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & COA [pipzine-chem.com]
- 5. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]
- 6. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 13534-99-1|2-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
A Technical Guide to the Spectroscopic Characterization of 2-Bromopyridin-3-amine and its Hydrochloride Salt
Introduction
2-Bromopyridin-3-amine is a pivotal heterocyclic building block in modern drug discovery and development. Its unique substitution pattern makes it a valuable precursor for synthesizing a wide range of biologically active compounds, from kinase inhibitors to central nervous system agents.[1] Given its role in complex synthetic pathways, unambiguous structural confirmation is not merely a formality but a critical prerequisite for reproducible research and development.
This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize 2-Bromopyridin-3-amine. While publicly available spectral data primarily pertains to the free base (CAS 13534-99-1)[2][3], this guide will also provide expert insights into the expected spectral changes upon formation of its hydrochloride salt, a common form for handling and formulation. This dual analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and verify this crucial intermediate in either form.
Molecular Structure and Analytical Workflow
A multi-faceted analytical approach is essential for the complete and unambiguous structural elucidation of a molecule like 2-Bromopyridin-3-amine. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Molecular structure of 2-Bromopyridin-3-amine with IUPAC numbering for spectral assignment.
The characterization process logically flows from determining the mass and elemental composition to identifying functional groups and finally mapping the precise connectivity of the atomic framework.
Caption: Workflow for the comprehensive spectroscopic characterization of the target compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For halogenated compounds, it provides a distinctive signature.
Expertise & Experience: The Bromine Isotope Pattern The most telling feature in the mass spectrum of 2-Bromopyridin-3-amine is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost identical intensity, separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). Observing this 1:1 doublet is a definitive confirmation of the presence of a single bromine atom in the molecule.
Data Presentation: Key Mass Fragments The mass spectrum is interpreted based on the molecular ion and its fragmentation pattern. Data for the free base is available from the NIST Mass Spectrometry Data Center.[2]
| m/z Value | Interpretation | Causality |
| 173/175 | [M]⁺ (Molecular Ion) | Ionization of the intact molecule, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |
| 94 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for bromo-aromatics. This fragment corresponds to the aminopyridine radical cation. |
| 66 | [C₄H₄N]⁺ | Subsequent fragmentation of the [M - Br]⁺ ion, likely through the loss of hydrogen cyanide (HCN). |
Trustworthiness: Experimental Protocol (GC-MS) A self-validating protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
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Sample Preparation: Dissolve approximately 1 mg of 2-Bromopyridin-3-amine in 1 mL of a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Separation:
-
Injector: Set to 250 °C. Inject 1 µL of the sample solution with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Use a standard non-polar capillary column (e.g., 30 m, 0.25 mm ID, DB-5ms or equivalent).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This ensures good separation from any residual solvent or impurities.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400 to capture the molecular ion and key fragments.
-
Source Temperature: Set to 230 °C.
-
Authoritative Grounding: Analysis of the Hydrochloride Salt When analyzing 2-bromopyridin-3-amine hydrochloride by MS, the technique choice is critical.
-
GC-MS: The HCl salt is non-volatile and will likely decompose in the hot injector, typically yielding the spectrum of the free base.
-
Electrospray Ionization (ESI-MS): This is the preferred method. The sample is dissolved in a polar solvent like methanol. In positive ion mode, the spectrum will not show the mass of the intact salt (209.47 amu), but rather the protonated free base, [M+H]⁺ , at m/z 174/176, where M is the mass of the free base (173.01 amu). The characteristic bromine isotope pattern will be preserved.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Expertise & Experience: Interpreting Key Vibrational Modes The IR spectrum of 2-Bromopyridin-3-amine is dominated by features from the amine group and the aromatic ring. Based on well-established correlation tables and comparative data for 2-aminopyridine[4], we can confidently assign the key absorption bands. The presence of two sharp bands in the N-H stretch region is characteristic of a primary amine (-NH₂).
Data Presentation: Characteristic IR Absorptions The following table summarizes the expected vibrational frequencies for the free base, with data available from Bio-Rad Laboratories.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Pyridine Ring |
| ~1620 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1100 - 1000 | C-N Stretch | Aryl-Amine |
| 700 - 500 | C-Br Stretch | Bromo-Aromatic |
Trustworthiness: Experimental Protocol (ATR-FTIR) Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and performing a background scan. The background spectrum is a necessary reference to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid 2-Bromopyridin-3-amine powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Authoritative Grounding: Spectral Changes for the Hydrochloride Salt Formation of the hydrochloride salt involves protonation of the most basic site: the pyridine ring nitrogen (N-1). This creates a pyridinium ion. The primary amine at C-3 is less basic and generally remains unprotonated. This structural change has a profound and predictable impact on the IR spectrum:
-
N⁺-H Stretch: The most significant change is the appearance of a very broad and strong absorption band, typically centered around 2500-3000 cm⁻¹ . This is the characteristic N⁺-H stretch of the pyridinium ion, which will often obscure the aromatic C-H stretches.
-
N-H Stretch (Amine): The primary amine N-H stretching bands (3450-3300 cm⁻¹) will likely remain, but may be broadened or shifted due to hydrogen bonding with the chloride counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR is the most powerful technique for definitive structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. While specific experimental data for 2-bromopyridin-3-amine is not available in the cited public databases, a reliable spectral prediction can be made based on fundamental principles and substituent effects.
Expertise & Experience: Predicting ¹H and ¹³C NMR Spectra The chemical shifts in the pyridine ring are dictated by the electronic effects of the substituents. The amino (-NH₂) group at C-2 is a potent electron-donating group (EDG), which shields (shifts upfield to lower ppm) the ortho (C-3, H-3) and para (C-6, H-6) positions. The bromine (-Br) at C-3 is electron-withdrawing by induction, which deshields (shifts downfield to higher ppm) its adjacent positions (C-2, C-4). The interplay of these effects determines the final spectrum.
Data Presentation: Predicted NMR Data for 2-Bromopyridin-3-amine (Free Base) Solvent: CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) at 0.00 ppm is the reference.
¹H NMR (Predicted)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | J₄₅ ≈ 7-8, J₄₆ ≈ 1-2 | Deshielded by adjacent Br. Coupled to H-5 and H-6. |
| H-5 | ~6.6 - 6.8 | Doublet of doublets (dd) | J₅₄ ≈ 7-8, J₅₆ ≈ 5 | Shielded position between two C-H. Coupled to H-4 and H-6. |
| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | J₆₅ ≈ 5, J₆₄ ≈ 1-2 | Deshielded by adjacent ring nitrogen. Coupled to H-5 and H-4. |
| -NH₂ | ~5.0 - 6.0 | Broad singlet | - | Protons are exchangeable; signal is often broad and integrates to 2H. |
¹³C NMR (Predicted)
| Carbon | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C-2 | ~155 - 158 | Attached to the strongly donating -NH₂ group, significantly deshielded. |
| C-3 | ~108 - 112 | Attached to Br, but also ortho to the donating -NH₂ group. The net effect is complex. |
| C-4 | ~138 - 142 | Deshielded by adjacent Br and ring nitrogen effects. |
| C-5 | ~115 - 118 | Shielded carbon, meta to both substituents. |
| C-6 | ~145 - 148 | Strongly deshielded by the adjacent ring nitrogen. |
Trustworthiness: Experimental Protocol (NMR)
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons, or CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Place the tube in the NMR spectrometer.
-
Lock the instrument on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H signals and reference the spectra to the residual solvent peak or TMS.
Authoritative Grounding: Profound Impact of Hydrochloride Salt Formation on NMR Protonation of the ring nitrogen to form the pyridinium hydrochloride salt is the single most dominant factor affecting the NMR spectrum. This protonation converts the nitrogen into a powerful electron-withdrawing group.
-
¹H NMR Changes: All aromatic protons (H-4, H-5, H-6) will experience a significant downfield shift (deshielding) of 0.5 - 1.5 ppm . The effect is most pronounced for the protons closest to the nitrogen, H-6 and H-4. The -NH₂ protons will also be shifted downfield and may appear as a very broad "ammonium" type signal.
-
¹³C NMR Changes: Similarly, all ring carbons will be shifted downfield . C-2 and C-6, being closest to the protonated nitrogen, will experience the largest shifts. This dramatic change in the entire NMR fingerprint is an excellent diagnostic tool to confirm salt formation.
Conclusion
The structural verification of 2-Bromopyridin-3-amine and its hydrochloride salt is reliably achieved through a coordinated application of MS, IR, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of bromine through its distinct M⁺/M+2 isotopic pattern. Infrared spectroscopy identifies the essential primary amine and aromatic ring functional groups, with the formation of the hydrochloride salt being clearly indicated by the appearance of a broad pyridinium N⁺-H stretch. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton, with the chemical shifts of all protons and carbons being exquisitely sensitive to the protonation state of the pyridine nitrogen. By understanding the data from each technique and the predictable spectral shifts between the free base and its salt, researchers can ensure the identity and purity of this vital chemical intermediate, underpinning the integrity of their scientific and developmental work.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817700, 2-Amino-3-bromopyridine. Available: [Link]
-
Wang, Z., et al. (2022). Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. Langmuir. Available: [Link]
- Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Tsealine Pharmatech Co., Ltd. (n.d.). 2-Amino-3-bromopyridine CAS 13534-99-1. Available: [Link]
-
Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available: [Link]
Sources
Navigating the Solubility Landscape of 2-Bromopyridin-3-amine Hydrochloride: A Technical Guide for Researchers
For scientists and professionals in drug development and organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 2-bromopyridin-3-amine hydrochloride, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. While specific solubility data for this hydrochloride salt is not extensively published, this document will equip you with the fundamental principles, predictive insights, and robust experimental methodologies to confidently determine its solubility profile in a range of organic solvents.
Understanding the Molecule: Physicochemical Drivers of Solubility
The solubility of this compound is governed by a combination of its inherent molecular properties and its interactions with the solvent. As a salt, its behavior is distinct from its freebase form, 2-amino-3-bromopyridine.
Key Molecular Characteristics:
-
Ionic Nature: The hydrochloride salt form introduces a strong ionic character. The protonated pyridinium ion and the chloride counter-ion create a crystal lattice with significant electrostatic forces. Overcoming this lattice energy is a primary hurdle for dissolution.
-
Polarity and Hydrogen Bonding: The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen bonding, both as a donor (from the -NH3+ group) and an acceptor (the ring nitrogen, though its basicity is reduced by protonation). The bromine atom adds a degree of lipophilicity.
-
pKa: The acidity of the pyridinium ion is a critical factor. For pyridinium chloride, the pKa is approximately 5, making it a weak acid.[1] This implies that in the presence of a basic solvent, deprotonation to the more soluble freebase can occur, influencing the overall measured solubility.
These characteristics suggest that this compound will favor polar solvents capable of solvating the ionic components and participating in hydrogen bonding.
Predicting Solubility: A Qualitative Framework
In the absence of extensive empirical data, a predictive approach based on the principle of "like dissolves like" and an understanding of solvent properties can guide solvent selection.
Solvent Classification and Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility of 2-Bromopyridin-3-amine HCl | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents have high dielectric constants, effectively shielding the ions. They are also excellent hydrogen bond donors and acceptors, capable of solvating both the pyridinium cation and the chloride anion. Pyridine hydrochloride itself is soluble in water and ethanol.[1][2][3] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to Low | These solvents possess high dipole moments and can solvate cations well. However, their ability to solvate anions (Cl-) is weaker compared to protic solvents. Some solubility is expected due to the polar nature of the solute. Online forums suggest some solubility of pyridine hydrochloride in DMF and DMSO.[4] |
| Low Polarity | Dichloromethane (DCM), Chloroform | Low to Very Low | While pyridine hydrochloride shows some solubility in chloroform[1][3], the overall ionic character of this compound will likely limit its solubility in these solvents. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Very Low to Insoluble | These solvents lack the ability to overcome the crystal lattice energy of the salt and cannot effectively solvate the ions. Pyridine hydrochloride is noted to be insoluble in diethyl ether.[1] |
This predictive framework provides a starting point for solvent screening. However, for precise and reliable data, experimental determination is essential.
The "Gold Standard": Experimental Solubility Determination
The shake-flask method is widely recognized as the definitive technique for measuring thermodynamic solubility.[5][6] This protocol provides a robust and reproducible approach to quantify the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity)
-
Selected organic solvents (high purity, e.g., HPLC grade)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The key is to have undissolved solid remaining at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the solubility of the compound in the test solvent from the concentration of the diluted sample and the dilution factor.
-
Self-Validating System and Best Practices
-
Purity of Materials: Ensure the purity of both the solute and the solvents, as impurities can significantly affect solubility.[5]
-
Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is temperature-dependent.[5]
-
Confirmation of Saturation: Visually confirm the presence of undissolved solid in the vials at the end of the equilibration period.[5]
-
Reliable Analysis: Use a validated and reproducible analytical method for concentration determination.[5]
-
Avoid Supersaturation: To avoid the formation of a metastable supersaturated solution, especially when cooling from an elevated temperature, continuous agitation during cooling is recommended.[5]
Visualizing the Process: Workflow and Influencing Factors
The following diagrams illustrate the experimental workflow and the key factors influencing the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of this compound.
Conclusion and Future Outlook
While readily available quantitative data on the solubility of this compound is scarce, a thorough understanding of its physicochemical properties allows for a rational, predictive approach to solvent selection. For researchers in drug development and chemical synthesis, the ability to accurately determine solubility is paramount. The detailed experimental protocol provided in this guide offers a reliable and scientifically sound method for generating this critical data. As this compound continues to be utilized as an important intermediate[7][8], the establishment of a comprehensive solubility database will be invaluable for future process optimization and formulation development.
References
-
Wikipedia. (2023, December 1). Pyridinium chloride. Retrieved from [Link]
-
Iliuta, M. C., & Thomsen, K. (2004). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 43(15), 4346–4357. [Link]
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Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
PubChem. (n.d.). 2-Amino-3-bromopyridine. Retrieved from [Link]
- Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
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Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(6), 845-863. [Link]
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Palmer, D. S., Mitchell, J. B. O., & O'Boyle, N. M. (2011). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 51(12), 3236-3249. [Link]
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Jouyban, A. (2019). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Journal of Molecular Liquids, 287, 110948. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Patsnap. (2014). Preparation method of 2-amino-3-bromopyridine. Retrieved from [Link]
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A Technical Guide to the Stability and Storage of 2-Bromopyridin-3-amine Hydrochloride
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of stability and storage for 2-bromopyridin-3-amine hydrochloride. As a vital intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, understanding its chemical behavior over time is paramount to ensuring the integrity of research and the quality of manufactured products.[1] This guide synthesizes field-proven insights with established chemical principles to provide a self-validating framework for handling this compound.
Compound Profile and Significance
2-Bromopyridin-3-amine, in its hydrochloride salt form, is a substituted pyridine derivative. The presence of the amine and bromine functionalities on the pyridine ring makes it a versatile precursor for constructing more complex molecular architectures. The hydrochloride salt is typically prepared to improve the handling characteristics and aqueous solubility of the parent amine.
| Property | Data / Inferred Information | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₅H₅BrN₂ · HCl | Based on free base (C₅H₅BrN₂) |
| Molecular Weight | 209.48 g/mol | Calculated from formula |
| Physical Form | Crystalline solid (Inferred) | Amine hydrochlorides are typically crystalline salts.[2] |
| Melting Point | Not available. Free base: 63-67 °C | The salt's MP will be significantly different. |
| Solubility | Soluble in water, alcohols (Inferred). | Salt formation increases polarity and aqueous solubility.[3] |
Core Stability Considerations
The stability of this compound is influenced by its inherent chemical structure and its interaction with the environment. Key factors to consider are temperature, moisture, light, and atmospheric oxygen.
Thermal Stability
While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this hydrochloride salt are not publicly available, analysis of related structures provides valuable insight. 2-aminopyridine derivatives can undergo thermal decomposition.[4][5] Degradation is likely to be accelerated at elevated temperatures, potentially leading to dehalogenation, deamination, or polymerization.
Causality: The pyridine ring itself is relatively stable, but the amino and bromo substituents are activating groups that can participate in degradation reactions. High temperatures provide the activation energy needed to overcome reaction barriers, leading to the formation of impurities.
Hygroscopicity and Hydrolytic Stability
Amine hydrochloride salts are known to be susceptible to moisture uptake (hygroscopicity).[6] The degree of hygroscopicity can vary depending on the crystalline form of the solid. Absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous content and potentially accelerating other degradation pathways.
Furthermore, the C-Br bond on an electron-rich pyridine ring may be susceptible to nucleophilic substitution by water (hydrolysis), especially under elevated temperatures or non-neutral pH conditions. This would result in the formation of 2-hydroxypyridin-3-amine hydrochloride.
Causality: The ionic nature of the hydrochloride salt has a strong affinity for polar water molecules. Water, as a reactant, can directly participate in hydrolytic degradation.
Photostability
Substituted pyridines can be sensitive to light. UV radiation can provide the energy to excite electrons within the aromatic system, leading to photochemical reactions. A common degradation pathway for halogenated aromatic compounds is homolytic cleavage of the carbon-halogen bond, which would generate radical species. These highly reactive intermediates can then lead to a cascade of secondary degradation products. Forced degradation studies on pyridine have shown it degrades when exposed to sunlight.[7]
Causality: The π-electron system of the pyridine ring can absorb UV-Vis radiation. The energy absorbed can be sufficient to break the C-Br bond, initiating free-radical degradation pathways.
Oxidative Stability
The amine group and the electron-rich pyridine ring are susceptible to oxidation. Atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts, can lead to the formation of N-oxides or hydroxylated species.[8] Such oxidative degradation often results in the formation of colored impurities. Studies on pyridine degradation have shown that oxidation is a significant degradation pathway.[7]
Causality: The lone pair of electrons on the amino nitrogen and the high electron density of the pyridine ring are sites for oxidative attack.
Recommended Storage and Handling Protocols
Based on the stability profile, a multi-layered approach to storage and handling is essential to preserve the integrity of this compound.
Long-Term Storage (>6 months)
-
Temperature: 2-8 °C. Refrigeration minimizes the rate of all potential chemical degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidative degradation and minimize contact with atmospheric moisture.
-
Container: Use amber glass vials with tightly sealed, high-integrity caps (e.g., PTFE-lined).[9] Amber glass protects the compound from light exposure.
-
Environment: Store in a desiccator within the refrigerated environment to provide a secondary barrier against moisture ingress.
Short-Term / In-Use Storage
-
Container: Keep in the original, tightly sealed container.
-
Environment: Store in a cool, dry, and dark place, such as a laboratory cabinet, away from strong oxidizing agents, acids, and bases.[10]
-
Handling: When dispensing the material, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[9] Handle in a well-ventilated area or fume hood.[11]
The logical flow for proper storage is illustrated below.
Caption: Decision workflow for the appropriate storage of 2-bromopyridin-3-amine HCl.
Framework for a Self-Validating Stability Study
To definitively establish the shelf-life and re-test period for a specific batch of this compound, a formal stability study is required. This protocol is designed as a self-validating system, where the analytical methods are validated in parallel with the assessment of the compound's stability.
Analytical Method Development & Validation
A stability-indicating analytical method is one that can accurately quantify the parent compound and resolve it from any potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.[7][12]
Step-by-Step Protocol:
-
Method Development:
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., pH 3.0 phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometer, scanning from 200-400 nm to identify an optimal wavelength for detection (likely around 254 nm).[7]
-
Optimization: Adjust gradient slope, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
-
Forced Degradation Studies:
-
Expose separate samples of the compound to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat at 80 °C.
-
Photolytic: Expose to high-intensity visible and UV light (ICH Q1B guidelines).
-
-
Analyze the stressed samples using the developed HPLC method. The goal is to demonstrate that degradation products do not co-elute with the main peak, proving the method is "stability-indicating."
-
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Confirmed by the forced degradation study.
-
Linearity: Analyze a series of dilutions to confirm a linear relationship between concentration and peak area.
-
Accuracy & Precision: Analyze replicate preparations at different concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH, flow rate) to ensure the method remains reliable.
-
Formal Stability Study Protocol
-
Sample Preparation: Package the test material in the proposed long-term storage container (e.g., amber glass vials, sealed under nitrogen).
-
Storage Conditions: Place samples into controlled environmental chambers at the following ICH-recommended conditions:
-
Long-Term: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
Testing Time Points:
-
Initial: Test a sample at the beginning of the study (T=0).
-
Accelerated: 1, 3, and 6 months.
-
Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.[13]
-
-
Tests to be Performed: At each time point, evaluate the following:
-
Appearance: Visual inspection for color change or physical form.
-
Assay: Quantify the amount of this compound using the validated HPLC method.
-
Related Substances: Measure the levels of any degradation products using the validated HPLC method.
-
The relationship between these experimental phases is depicted below.
Caption: Workflow for a comprehensive and self-validating stability assessment.
Conclusion
While this compound is a stable compound when stored under appropriate conditions, its chemical functionalities present inherent risks of degradation via thermal, hydrolytic, photolytic, and oxidative pathways. The cornerstone of preserving its quality lies in stringent control of its storage environment, specifically by minimizing exposure to heat, moisture, light, and oxygen. For drug development professionals, implementing a systematic stability testing program, as outlined in this guide, is not merely a recommendation but a necessity to ensure the reliability of experimental outcomes and to meet regulatory expectations.
References
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PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]
-
ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
UKnowledge. (n.d.). Thermal Degradation of Amines for CO2 Capture. University of Kentucky. Retrieved from [Link]
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ACP. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
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ACS Publications. (2022, January 26). Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. Langmuir. Retrieved from [Link]
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Scilit. (2024, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]
-
ResearchGate. (2021, August 5). Characterization and thermal degradation of poly(2-methacrylamidopyridine). Retrieved from [Link]
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Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]
-
OSHA. (n.d.). Pyridine (Method PV2295). Retrieved from [Link]
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Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Reddit. (2022, November 15). What are amine hydrochlorides?. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-pyridylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-bromopyridin-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-bromopyridin-3-amine hydrochloride is readily available in public databases. This guide has been meticulously compiled by synthesizing safety and handling data from structurally analogous compounds: 2-amino-3-bromopyridine, 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine hydrochloride. The provided recommendations represent a cautious and consolidated approach to ensure user safety. It is imperative to treat this compound with, at a minimum, the highest level of precaution advised for its analogues.
Chemical Identity and Analogues
-
Target Compound: this compound
-
CAS Number: Not assigned or readily available.
-
Molecular Formula: C₅H₆BrClN₂
-
Structural Analogues Used for Hazard Assessment:
Hazard Identification and Classification: A Synthesized Approach
Given the absence of specific toxicological data for the hydrochloride salt, a comparative analysis of the hazards associated with its structural analogues is crucial for a comprehensive risk assessment. The following table summarizes the GHS hazard statements for these related compounds.
| Hazard Statement | GHS Classification | 2-Amino-3-bromopyridine | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine hydrochloride |
| H301/H302 | Acute Toxicity, Oral (Category 3/4) | Harmful if swallowed[9] | Toxic if swallowed | Toxic if swallowed[6] | Harmful if swallowed[8] |
| H310/H311/H312 | Acute Toxicity, Dermal (Category 2/3/4) | - | Fatal in contact with skin | Toxic in contact with skin[6] | Harmful in contact with skin[8] |
| H331/H332 | Acute Toxicity, Inhalation (Category 3/4) | - | - | Toxic if inhaled[6] | Harmful if inhaled[8] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation[10] | Causes skin irritation | Causes skin irritation[6] | Causes skin irritation[8] |
| H319 | Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation[10] | Causes serious eye irritation | Causes serious eye irritation[6] | Causes serious eye irritation[8] |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation[10] | May cause respiratory irritation | May cause respiratory irritation[6] | May cause respiratory irritation[8] |
| H226/H227 | Flammable Liquids (Category 3/4) | - | Combustible liquid | Flammable liquid and vapor[6] | - |
Inferred Hazard Profile for this compound:
Based on this comparative analysis, it is prudent to assume that this compound is toxic if swallowed, in contact with skin, or if inhaled . It is also expected to cause skin and serious eye irritation , and may cause respiratory irritation . The flammability of the solid hydrochloride salt is likely low, but this should be confirmed experimentally if large quantities are to be handled.
Personal Protective Equipment (PPE): A Mandated Protocol
A stringent PPE protocol is mandatory when handling this compound. The following table outlines the minimum requirements.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers. | Prevents skin contact, which can lead to irritation and toxic effects from dermal absorption.[11] |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential to prevent inhalation of dust or aerosols, which may be toxic and cause respiratory tract irritation.[12] |
Safe Handling and Storage: A Step-by-Step Workflow
Adherence to a strict handling and storage protocol is paramount to minimizing exposure risk.
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Storage Requirements:
-
Container: Store in a tightly sealed, properly labeled container.[13]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[12][13]
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]
-
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as some pyridine derivatives can be air-sensitive.[8]
Emergency Procedures: A Rapid Response Guide
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[15] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[15]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]
Accidental Release Measures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Emergency Response Workflow:
Caption: A flowchart for first-aid response to exposure to this compound.
Stability and Reactivity
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid generating dust, and exposure to heat, open flames, and other ignition sources.[13]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[14]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[15]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Dispose of in accordance with all applicable federal, state, and local environmental regulations.
-
Containers: Empty containers may retain product residue and should be disposed of in the same manner as the product itself.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromopyridine. Retrieved from [Link]
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Tsealine Pharmatech. (n.d.). 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers. Retrieved from [Link]
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Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]
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Chemsrc. (2025). 3-Bromopyridine | CAS#:626-55-1. Retrieved from [Link]
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An In-depth Technical Guide to the Commercial Availability and Quality Verification of 2-Bromopyridin-3-amine Hydrochloride
Introduction
2-Bromopyridin-3-amine and its hydrochloride salt are pivotal starting materials in medicinal chemistry and drug development. Their utility stems from the strategic placement of the amino and bromo substituents on the pyridine ring, which allows for versatile downstream functionalization. Specifically, the amine group serves as a nucleophile or a directing group, while the bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This dual functionality makes it an invaluable building block for constructing complex molecular architectures found in a wide array of biologically active compounds, including kinase inhibitors and central nervous system agents.[2][3]
Given its role as a foundational scaffold, the commercial availability, purity, and structural integrity of 2-bromopyridin-3-amine hydrochloride are of paramount importance. Sourcing this reagent requires a diligent approach to supplier selection and rigorous in-house quality control to ensure the reliability and reproducibility of synthetic campaigns. This guide provides a comprehensive overview of the commercial landscape for this compound and details the necessary protocols for its verification, ensuring that researchers can proceed with confidence.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's identity is the first step in successful sourcing. It is crucial to distinguish between the free base (2-bromopyridin-3-amine) and its hydrochloride salt, as their properties and CAS numbers differ. The hydrochloride salt is often preferred for its improved stability and handling characteristics.
| Property | This compound | 2-Bromopyridin-3-amine (Free Base) |
| IUPAC Name | This compound | 2-bromopyridin-3-amine[4] |
| CAS Number | 78607-34-8[5] | 39856-58-1[4][6] |
| Molecular Formula | C₅H₆BrClN₂[5] | C₅H₅BrN₂[4][6] |
| Molecular Weight | 209.47 g/mol [5] | 173.01 g/mol [4][6] |
| Appearance | Typically an off-white to light yellow crystalline powder[7] | Solid[6] |
| Melting Point | Not consistently reported; salt decomposition may occur. | 76-80 °C[6] |
| SMILES | NC1=CC=CN=C1Br.[H]Cl[5] | C1=CC(=C(N=C1)Br)N[4] |
Note: The properties of the free base are often reported more extensively in literature and by suppliers. The hydrochloride salt is expected to have higher water solubility and a higher melting/decomposition point.
Commercial Availability and Supplier Evaluation
This compound is readily available from a multitude of chemical suppliers catering to research and bulk synthesis needs. However, the quality, purity, and documentation can vary significantly.
Key Commercial Suppliers:
-
Sigma-Aldrich (Merck)
-
BLD Pharm[5]
-
Apollo Scientific[8]
-
SRIRAMCHEM Laboratories Pvt. Ltd.[7]
-
Thermo Fisher Scientific (Alfa Aesar)[9]
Causality Behind Supplier Selection: Choosing a supplier should not be based solely on price. For critical drug discovery projects, reliability and robust quality assurance are indispensable.
-
Purity Specification: Most suppliers offer this reagent at a purity of ≥97%.[1][6] For sensitive applications like catalysis or late-stage synthesis, seeking suppliers that provide higher purity grades or offer detailed batch-specific analytical data is crucial.
-
Documentation: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) with every batch.[7] This document should, at a minimum, confirm the compound's identity and purity as determined by techniques like ¹H NMR, LC-MS, or HPLC.
-
Potential Impurities: The primary synthesis route involves the bromination of 2-aminopyridine or its derivatives.[2][10] This can lead to isomeric impurities (e.g., 4-bromo- or 6-bromopyridin-3-amine) or over-brominated products. Understanding the synthetic route can help anticipate potential contaminants that might interfere with subsequent reactions.
In-House Quality Assessment: A Self-Validating Workflow
Even when sourced from a trusted vendor, independent verification of incoming starting materials is a cornerstone of good laboratory practice and regulatory compliance. This workflow ensures that the material meets the specifications required for the intended application.
Below is a logical workflow for the qualification of a new batch of this compound.
Sources
- 1. 2-アミノ-3-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 3. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 78607-34-8|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Amino-2-bromopyridine 97 39856-58-1 [sigmaaldrich.com]
- 7. 2- Amino-3-Bromopyridine - SRIRAMCHEM [sriramchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
Methodological & Application
The Synthetic Chemist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromopyridin-3-amine Hydrochloride
Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of biologically active compounds and functional materials. 2-Bromopyridin-3-amine, and its commonly used hydrochloride salt, represents a particularly valuable building block. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom, and the pyridine nitrogen atom offers a rich platform for molecular diversification. The bromine at the 3-position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging 2-bromopyridin-3-amine hydrochloride in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic nuances of these transformations, provide field-tested experimental procedures, and offer insights into overcoming the specific challenges associated with this substrate.
The Hydrochloride Salt: A Practical Consideration
2-Bromopyridin-3-amine is often supplied as a hydrochloride salt to enhance its stability and shelf-life. While this is advantageous for storage, the protonated aminopyridine is not an active participant in the catalytic cycle. Therefore, a crucial first step in any cross-coupling protocol is the in-situ neutralization of the hydrochloride salt. This is typically achieved by adding at least one extra equivalent of the base to the reaction mixture. The choice of base is critical, as it must be strong enough to deprotonate the ammonium salt without interfering with the catalytic system or promoting undesired side reactions.
Core Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This guide will focus on four of the most powerful and widely used transformations:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds.
-
Heck Coupling: For the formation of C(sp²)-C(sp²) bonds with alkenes.
A generalized workflow for these reactions is depicted below. The key variables, which will be detailed in the specific protocols, are the choice of palladium precursor, the ligand, the base, and the solvent system.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Mechanistic Considerations: The "2-Pyridyl Problem" and the Role of the Amino Group
Cross-coupling reactions with 2-halopyridines can be challenging, a phenomenon often referred to as the "2-pyridyl problem". The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The presence of the adjacent amino group in 2-bromopyridin-3-amine introduces further complexity. This amino group can also coordinate to the palladium catalyst, potentially hindering key steps in the catalytic cycle such as oxidative addition or reductive elimination.[1]
However, the amino group can also be beneficial. It is an electron-donating group, which can increase the electron density of the pyridine ring and facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst. The choice of a suitable ligand is therefore critical to modulate the electronic and steric environment around the palladium center, preventing catalyst inhibition and promoting the desired catalytic turnover. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., XPhos, SPhos, RuPhos), have proven to be particularly effective for these types of substrates.[1]
The general catalytic cycle for these cross-coupling reactions is illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-pyridin-3-amines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms. For 2-bromopyridin-3-amine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is often essential to overcome the challenges associated with 2-halopyridine substrates.[2] The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps.
-
Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically used. It is crucial to use at least three equivalents of the base: one to neutralize the HCl from the starting material, and two to facilitate the transmetalation step of the catalytic cycle.
-
Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or DMF are commonly employed as they effectively dissolve the reactants and the catalyst system. The addition of a small amount of water can sometimes accelerate the reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-3 mol%) and the phosphine ligand (e.g., a biarylphosphine ligand, 6-9 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Replace the septum with a Teflon screw cap, seal the tube, and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | 1,4-Dioxane | 110 | 74-82 | [2] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 60-90 | General Protocol |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | 65-89 | [3] |
*Ligand 1 refers to a phosphite ligand as described in the cited reference.[2]
Sonogashira Coupling: Synthesis of 2-Amino-3-alkynylpyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between 2-bromopyridin-3-amine and a terminal alkyne. The resulting 2-amino-3-alkynylpyridines are valuable intermediates for the synthesis of more complex heterocyclic systems like azaindoles.[4]
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. A phosphine ligand like PPh₃ is also typically required.
-
Base: A liquid organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. It serves to neutralize the HX byproducts and deprotonate the terminal alkyne. At least two equivalents are needed to also neutralize the starting material's hydrochloride salt.
-
Solvent: Polar aprotic solvents like DMF or THF are suitable for this reaction.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a round-bottom flask, add the palladium precursor (e.g., Pd(CF₃COO)₂, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) salt (e.g., CuI, 5.0 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen).
-
Solvent and Reagent Addition: Add anhydrous DMF and stir for 30 minutes. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N, at least 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours, or until the reaction is complete as monitored by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaCl and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.[4]
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | [4] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 70-90 | General Protocol |
| Pd(OAc)₂ / PPh₃ / CuI | DIPEA | DMF | 90 | 75-95 | General Protocol |
Buchwald-Hartwig Amination: Synthesis of N³-Substituted 2,3-Diaminopyridines
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond between 2-bromopyridin-3-amine and a primary or secondary amine, providing access to N³-substituted 2,3-diaminopyridines.[1]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylmonophosphine ligands such as RuPhos and BrettPhos, often used as their palladium precatalysts, have shown outstanding performance for the amination of 3-halo-2-aminopyridines.[1] These ligands promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.
-
Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is particularly effective as it can deprotonate a wide range of amines without competing as a nucleophile.[1]
-
Solvent: Anhydrous ethereal solvents like THF or 1,4-dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.), the coupling amine (1.2 equiv.), and the base (e.g., LiHMDS, 2.5 equiv. of a 1.0 M solution in THF). Note: the extra base is crucial for neutralizing the hydrochloride.
-
Solvent Addition: Add anhydrous THF.
-
Reaction: Seal the vessel and heat the mixture at 65 °C for 16 hours.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash chromatography.[1]
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| RuPhos-precatalyst | LiHMDS | THF | 65 | 71-83 (sec. amines) | [1] |
| BrettPhos-precatalyst | LiHMDS | THF | 65 | 78 (prim. amines) | [1] |
| Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | ~40 | [1] |
Heck Coupling: Synthesis of 3-Alkenyl-pyridin-2-amines
The Heck reaction couples 2-bromopyridin-3-amine with an alkene to form a new C-C bond, leading to 3-alkenyl-pyridin-2-amines.
Causality Behind Experimental Choices:
-
Catalyst System: A simple palladium source like Pd(OAc)₂ is often sufficient, though the addition of a phosphine ligand can sometimes be beneficial. For electron-rich heteroaryl halides, phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands can be effective.
-
Base: An inorganic base like NaOAc or an organic base like Et₃N is used to neutralize the HBr formed during the reaction. Again, an extra equivalent is needed for the hydrochloride salt.
-
Solvent: High-boiling polar aprotic solvents such as DMF or NMP are typically used to achieve the required reaction temperatures.
Detailed Protocol: Heck Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the base (e.g., Et₃N, 3.0 equiv.), and a phase-transfer catalyst if needed (e.g., TBAB, 1.0 equiv.).
-
Reagent Addition: Add the alkene (1.5 equiv.) and the anhydrous solvent (e.g., DMF).
-
Inert Atmosphere: De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture under an inert atmosphere at 100-140 °C until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | Et₃N | DMF | 130 | 60-85 | Adapted from[5] |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMA | 120 | 55-80 | General Protocol |
| Pd/C | NaOAc | NMP | 140 | 50-75 | General Protocol |
Troubleshooting and Key Considerations
-
Low Yields: If you observe low yields, consider screening different ligands, bases, and solvents. The choice of these reagents is highly substrate-dependent. Increasing the catalyst loading or reaction temperature may also be beneficial. Ensure that your solvents are anhydrous and the reaction is performed under a strictly inert atmosphere, as oxygen can lead to the formation of homocoupled byproducts.[6]
-
Catalyst Deactivation: If the reaction stalls, it may be due to catalyst deactivation. The use of robust precatalysts or ligands designed to resist degradation can mitigate this issue.
-
Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the starting halide can occur. This is often minimized by maintaining a strict inert atmosphere.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse range of functionalized pyridines. By understanding the key parameters of palladium-catalyzed cross-coupling reactions and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this important synthetic intermediate in drug discovery and materials science.
References
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Guram, A. S., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(43), 13008–13009. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Journal of Heterocyclic Chemistry, 54(5), 2964-2971. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25383-25388. [Link]
-
Su, H. L., et al. (2016). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C=CH(CF2)n-1CF3 (n = 8, 10). Organic & Biomolecular Chemistry, 14(42), 10058-10069. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25383–25388. [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-137. [Link]
-
Various Authors. (n.d.). Palladium-catalyzed cyanation of aryl halides. [Link]
-
Handa, S., et al. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(40), 9355-9361. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299-309. [Link]
-
Various Authors. (n.d.). Heck Reaction. Chemistry LibreTexts. [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
El-Shishtawy, R. M., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Strategic deployment of 2-Bromopyridin-3-amine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Versatility of the Aminopyridine Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is paramount. Among the myriad of heterocyclic building blocks available to medicinal chemists, the 2-aminopyridine motif has emerged as a "privileged scaffold." This is due to its inherent ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the binding of the adenine moiety of ATP.[1][2] This foundational interaction provides a robust anchor for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[3] 2-Bromopyridin-3-amine hydrochloride, a readily accessible and highly versatile derivative, serves as a critical starting material for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of its application, offering detailed protocols and the underlying scientific rationale for its use in the synthesis of kinase inhibitors and other therapeutic agents.
Chemical Properties and Strategic Advantages
This compound offers a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine. The key structural features for synthetic manipulation are the bromine atom at the 2-position and the amino group at the 3-position. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various amidation and alkylation reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrClN₂ | [4] |
| Molecular Weight | 209.47 g/mol | [4] |
| Appearance | Off-white to light yellow crystalline powder | [5] |
| Storage | Store in a cool, dry place, protected from light | [5] |
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound in medicinal chemistry is unlocked through palladium-catalyzed cross-coupling reactions. These methodologies allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Suzuki-Miyaura Coupling: Forging C-C Bonds for Scaffold Elaboration
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[6] In the context of 2-bromopyridin-3-amine, this reaction is instrumental in introducing a wide variety of aryl and heteroaryl substituents at the 2-position, which can be designed to occupy specific pockets within the target protein's active site.
Optimized Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridin-3-amine with Arylboronic Acids
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromopyridines and related heteroaryl halides.[7][8][9]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium source and ligand is critical. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can be beneficial in promoting the oxidative addition step.[10]
-
Base: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and yield.[9]
-
Solvent: Aprotic polar solvents like 1,4-dioxane and toluene are often effective. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation.[6]
Caption: Workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common linkage in many kinase inhibitors.[11][12] This reaction allows for the coupling of 2-bromopyridin-3-amine with a diverse range of primary and secondary amines, including anilines and aliphatic amines. The resulting 2-aminopyridine derivatives are often key intermediates in the synthesis of more complex drug candidates.
Optimized Protocol for Buchwald-Hartwig Amination of 2-Bromopyridin-3-amine
This protocol is based on established procedures for the amination of heteroaryl halides.[13]
Materials:
-
2-Bromopyridin-3-amine
-
Amine (aniline, alkylamine, etc., 1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand, or a G3/G4 pre-catalyst, 1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 1.1-1.5 eq to Pd)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, THF, or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4.4 mol%) to an oven-dried Schlenk tube.
-
Add the base (e.g., NaOt-Bu, 2.0 eq).
-
Add 2-bromopyridin-3-amine (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[14]
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common and effective choice.[10]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, making the rigorous exclusion of air and moisture essential for reproducible results.
Caption: Workflow for the Buchwald-Hartwig amination.
Application in Kinase Inhibitor Design: The 2-Aminopyridine Hinge-Binding Motif
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[15] The ATP-binding site of kinases contains a conserved "hinge" region that forms hydrogen bonds with the adenine ring of ATP. The 2-aminopyridine scaffold is a highly effective ATP mimetic, capable of forming similar hydrogen bond interactions with the kinase hinge.[1][16]
The 2-amino group of the pyridine ring typically acts as a hydrogen bond donor to a backbone carbonyl group in the hinge region, while the pyridine nitrogen can act as a hydrogen bond acceptor from a backbone N-H group.[16] This bidentate interaction provides a strong anchor for the inhibitor, leading to high binding affinity.
Caption: Hydrogen bonding of 2-aminopyridine with the kinase hinge.
By utilizing this compound as a starting material, medicinal chemists can systematically explore the structure-activity relationship (SAR) of kinase inhibitors. The Suzuki and Buchwald-Hartwig reactions allow for the introduction of diverse substituents at the 2- and 3-positions, respectively. These substituents can be designed to interact with other regions of the ATP-binding site, leading to increased potency and selectivity for the target kinase.[17]
Examples of Kinase Inhibitors Derived from Aminopyridine Scaffolds
The versatility of the aminopyridine scaffold is evident in the wide range of kinase inhibitors that incorporate this motif. While not all of the following examples are directly synthesized from 2-bromopyridin-3-amine, they highlight the inhibitory potential of the resulting structures.
| Kinase Target | Inhibitor/Scaffold | IC₅₀ (nM) | Reference |
| PLK4 | Aminopyrimidine derivative (8h) | 6.7 | [18] |
| c-Src | Pyridin-2(1H)-one derivative (20) | Comparable to Imatinib | [19] |
| Itk | 3-Aminopyrid-2-one derivative (7v) | 7 (Kᵢ) | [10] |
| BTK | Pyrazolo[3,4-d]pyrimidine (11) | 7.95 | [19] |
| CK2 | Pyrido[2,3-d]pyrimidine (6c) | 6000 | [20] |
| RET | Imidazo[1,2-a]pyridine derivative | 11 | [4] |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application, particularly in palladium-catalyzed cross-coupling reactions, provides an efficient and modular approach to the synthesis of complex molecules with significant therapeutic potential. The ability of the resulting 2-aminopyridine scaffold to act as a highly effective kinase hinge-binder underscores its importance in the development of targeted therapies for a range of diseases. As our understanding of kinase biology continues to grow, the demand for novel and selective inhibitors will undoubtedly increase. The creative and strategic use of building blocks like this compound will be essential in meeting this challenge and advancing the future of medicine.
References
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Yao, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
-
Reddy, T. J., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 6(1), 587-603. Available at: [Link]
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Forte, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2285-2302. Available at: [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
- Google Patents. (2014). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Iqbal, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 202. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
RCSB PDB. (n.d.). 2JBP: Protein kinase MK2 in complex with an inhibitor (crystal form-2, co-crystallized). Available at: [Link]
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Zhao, Z., et al. (2020). How Ligands Interact with the Kinase Hinge. Journal of Chemical Information and Modeling, 60(11), 5209-5220. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). ACS Medicinal Chemistry Letters. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Advances. Available at: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2020). Molecules. Available at: [Link]
-
Roskoski, R., Jr. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 903-973. Available at: [Link]
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UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
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Forte, B., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. Available at: [Link]
-
A comparison between the Fourier transform‐infrared (FT‐IR) spectra of. (2020). ResearchGate. Available at: [Link]
-
Reddy, T. J., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2011). PubMed. Available at: [Link]
-
Design and synthesis of rho kinase inhibitors (III). (2007). PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... (2020). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). Dalton Transactions. Available at: [Link]
-
Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. (2016). ResearchGate. Available at: [Link]
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- 20. researchgate.net [researchgate.net]
Application Note & Protocols: 2-Bromopyridin-3-amine Hydrochloride as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction
Protein kinases, enzymes that regulate a vast array of cellular processes through phosphorylation, have become one of the most critical classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors, designed to compete with ATP at the enzyme's active site, have revolutionized treatment paradigms for many of these conditions.
A key feature of a successful kinase inhibitor is its ability to form specific, high-affinity interactions with the ATP-binding pocket. The 2-aminopyridine scaffold has emerged as a "privileged" structure in this context. Its nitrogen atom within the pyridine ring and the exocyclic amino group are perfectly positioned to form two crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the binding of the adenine moiety of ATP.[1][2]
This guide provides a detailed technical overview and actionable laboratory protocols for utilizing 2-bromopyridin-3-amine hydrochloride, a highly versatile and strategic starting material for the synthesis of 2-aminopyridine-based kinase inhibitors. The bromine atom at the 2-position serves as a robust synthetic handle for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
Physicochemical Properties & Handling of 2-Bromopyridin-3-amine
2-Bromopyridin-3-amine (also known as 3-amino-2-bromopyridine) is a solid at room temperature. The hydrochloride salt form enhances stability and shelf-life.
| Property | Value | Source |
| Chemical Formula | C₅H₅BrN₂ (Free Base) | |
| Molecular Weight | 173.01 g/mol (Free Base) | [3][4] |
| CAS Number | 39856-58-1 (Free Base) | |
| Appearance | Solid | |
| Melting Point | 76-80 °C (Free Base) |
Expert Insights on Handling:
-
Hydrochloride Salt: 2-Bromopyridin-3-amine is often supplied as a hydrochloride (HCl) salt to improve its stability and handling. For most cross-coupling reactions, which are conducted under basic conditions, the HCl salt can be used directly, as the reaction base will neutralize it in situ to generate the reactive free base. Alternatively, a separate acid-base extraction can be performed prior to the reaction.
-
Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
The Strategic Role of the 2-Aminopyridine Scaffold in Kinase Binding
The efficacy of the 2-aminopyridine scaffold lies in its ability to function as a bioisostere for the adenine base of ATP. It forms a bidentate hydrogen-bonding pattern with the backbone amide and carbonyl groups in the hinge region of the kinase domain, which is a highly conserved structural feature across the kinome.[1] This interaction anchors the inhibitor in the active site, providing a stable platform from which other parts of the molecule can extend into more variable regions of the ATP pocket to confer potency and selectivity.[5][6]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol:
-
Reagent Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Expert Insights: The choice of palladium catalyst and ligand is crucial and often substrate-dependent. [7]For challenging couplings, more advanced catalysts with bulky phosphine ligands may be required. [8]The base is critical for activating the boronic acid and neutralizing the HCl salt of the starting material.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is used to introduce primary or secondary amines, creating scaffolds that can form additional hydrogen bonds or interact with different regions of the kinase.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromopyridin-3-amine Hydrochloride with Alkynes
Introduction: The Strategic Importance of 2-Alkynyl-pyridin-3-amine Scaffolds
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Its ability to unite terminal alkynes with aryl or vinyl halides under mild conditions has rendered it an indispensable tool in the synthesis of complex molecules.[1] This application note focuses on a particularly valuable transformation: the Sonogashira coupling of 2-bromopyridin-3-amine hydrochloride with a variety of terminal alkynes.
The resulting 2-alkynyl-pyridin-3-amine framework is a privileged scaffold in medicinal chemistry. Pyridine derivatives are integral to a vast array of pharmaceuticals due to their ability to enhance solubility and bioavailability.[2] The fusion of a pyridine nucleus with an alkyne moiety, facilitated by the Sonogashira reaction, gives rise to compounds with significant therapeutic potential. These structures serve as key intermediates in the synthesis of novel drugs, including multi-targeted protein kinase inhibitors for the treatment of non-small cell lung cancer and nicotinic receptor agonists.[1][3]
This guide provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-tested protocols. It is designed to empower researchers, scientists, and drug development professionals to successfully implement this powerful synthetic methodology.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the oxidative addition of the aryl halide (2-bromopyridin-3-amine) to a palladium(0) species, forming a palladium(II) complex.[5] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a mild base, to form a copper acetylide intermediate.[6] This step is critical as it increases the nucleophilicity of the alkyne. The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center.[5] The final step is reductive elimination , where the desired 2-alkynyl-pyridin-3-amine product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[5][6]
Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Optimized Reaction Protocol: A Step-by-Step Guide
This protocol is based on optimized conditions identified for the Sonogashira coupling of 2-amino-3-bromopyridine derivatives.[7][8] The use of this compound requires in-situ neutralization by the base.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Major Chemical Supplier | Store in a desiccator. |
| Terminal Alkyne | Various | Major Chemical Supplier | Ensure purity and dryness. |
| Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) | ≥98% | Major Chemical Supplier | Handle in a fume hood. |
| Triphenylphosphine (PPh₃) | ≥99% | Major Chemical Supplier | |
| Copper(I) iodide (CuI) | ≥98% | Major Chemical Supplier | Protect from light. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Major Chemical Supplier | Distill from CaH₂ if necessary. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use a freshly opened bottle or degassed solvent. |
| Inert Gas | High Purity Nitrogen or Argon | ||
| Schlenk Flask/Reaction Tube | Glassware Supplier | Must be oven-dried before use. | |
| Magnetic Stirrer with Hotplate | Equipment Supplier |
Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Add palladium(II) trifluoroacetate (0.025 mmol, 2.5 mol%), triphenylphosphine (0.05 mmol, 5.0 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).
-
Seal the flask with a septum, and purge with inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and homocoupling of the alkyne.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (2.0 mmol, 2.0 eq) to neutralize the hydrochloride salt and act as the base.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise.
-
-
Reaction Execution:
-
Immerse the reaction flask in a preheated oil bath at 100 °C.[7]
-
Stir the reaction mixture vigorously for 3-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical mobile phase for TLC is a mixture of ethyl acetate and petroleum ether.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL).[9]
-
Extract the product with ethyl acetate (3 x 10 mL).[9]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure 2-alkynyl-pyridin-3-amine.
-
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Bromopyridin-3-amine Hydrochloride
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions involving 2-bromopyridin-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. Our goal is to provide in-depth, field-proven insights that go beyond standard protocols, explaining the causality behind experimental choices to empower you to solve challenges effectively.
The Unique Challenges of this compound in Suzuki Couplings
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its robustness and functional group tolerance.[1] However, the substrate this compound presents a unique convergence of challenges that can lead to low yields, reaction stalling, or complete failure if not properly addressed.
-
The Hydrochloride Salt: The starting material is an ammonium salt, which will consume a full equivalent of the base intended for the catalytic cycle. Insufficient base is a common and critical failure point.
-
Catalyst Inhibition/Poisoning: The substrate possesses two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 3-amino group. Both can coordinate to the palladium center, leading to the formation of inactive catalyst complexes and halting the reaction. This is a well-documented issue with nitrogen-containing heterocycles.[2][3]
-
Competing N-Arylation: Although less common in Suzuki reactions compared to Buchwald-Hartwig aminations, the primary amine presents a potential nucleophilic site for side reactions under certain conditions.[4]
-
Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can influence the rate-determining oxidative addition step of the catalytic cycle.[5]
This guide is structured to address these specific issues through a series of frequently asked questions and detailed troubleshooting protocols.
Troubleshooting Guide & FAQs
Question 1: My reaction shows no conversion, and I only recover my starting materials. What is the most likely cause?
Answer: This is one of the most common issues and almost always points to two primary culprits: insufficient base or catalyst inhibition.
1.1. Insufficient Base Stoichiometry:
-
The "Why": Your starting material, this compound, is an acid salt. The first equivalent of base you add will be consumed in an acid-base neutralization reaction to free the amine. A second and third equivalent of base are then required to facilitate the crucial transmetalation step of the Suzuki catalytic cycle.[1][6] Without sufficient excess base, the catalytic cycle cannot proceed.
-
The Solution: At a minimum, use 3.0 equivalents of base . It is often beneficial to use up to 4.0 equivalents to ensure the reaction medium remains sufficiently basic throughout the transformation.
1.2. Catalyst Inhibition:
-
The "Why": The pyridine nitrogen and the 3-amino group are excellent ligands for palladium. Standard palladium sources like Pd(PPh₃)₄ can be quickly sequestered by the substrate, forming stable, off-cycle complexes that are catalytically inactive.[2][3] This is particularly problematic with traditional, less bulky phosphine ligands.
-
The Solution: The choice of ligand is critical. Utilize bulky, electron-rich dialkylbiaryl phosphine ligands, which have been specifically developed to overcome inhibition by basic nitrogen heterocycles.[2] These ligands sterically disfavor the binding of the pyridine nitrogen to the palladium center and promote the desired catalytic turnover.
Question 2: My reaction is sluggish, and I'm observing significant dehalogenation (protodebromination) of my starting material. How can I fix this?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings. It typically arises from a competing pathway after the initial oxidative addition step.
Visualizing the Problem: Competing Pathways
Caption: Fig 2. Recommended Experimental Workflow
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 2-bromopyridin-3-amine HCl | 1.0 equivalent |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.2–1.5 equivalents |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1–2 mol % Pd. Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a Pd(II) precatalyst. |
| Ligand | SPhos or XPhos | 1.1–1.2 equivalents relative to Pd metal. These are Buchwald ligands, proven to be effective for challenging aminopyridine couplings. [2] |
| Base | K₃PO₄ or Cs₂CO₃ | 3.0–4.0 equivalents . Crucial to use sufficient excess to neutralize the HCl salt and drive the catalytic cycle. |
| Solvent | Dioxane, Toluene, or CPME | Must be anhydrous and thoroughly degassed. |
| Temperature | 80–110 °C | Start at 100 °C and adjust as needed based on reaction monitoring. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely essential to prevent catalyst decomposition and homocoupling. |
Concluding Remarks
The successful Suzuki-Miyaura coupling of this compound is a solvable, multi-variable challenge that hinges on preemptively addressing the inherent difficulties of the substrate. By focusing on the critical interplay between base stoichiometry and a specialized catalyst/ligand system designed to resist inhibition, researchers can reliably achieve high yields. Remember that every reaction is a system; a methodical, hypothesis-driven approach to troubleshooting, as outlined in this guide, will be your most valuable tool.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
-
LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved January 26, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, December 29). Suzuki reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. Retrieved January 26, 2026, from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved January 26, 2026, from [Link]
-
Guram, A. S., & Bei, X. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(8), 1529–1532. Retrieved January 26, 2026, from [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Retrieved January 26, 2026, from [Link]
-
Kevin, F. M., & Hsung, R. P. (2005). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 7(22), 4975–4978. Retrieved January 26, 2026, from [Link]
-
Eastgate, M. D., et al. (2010). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 14(4), 877–882. Retrieved January 26, 2026, from [Link]
-
Min, S. K., et al. (2020). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. Molecules, 25(21), 5195. Retrieved January 26, 2026, from [Link]
-
Zultanski, S. L., & Doyle, A. G. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(17), 5644–5647. Retrieved January 26, 2026, from [Link]
-
Lorimer, S. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(5), 1726–1734. Retrieved January 26, 2026, from [Link]
-
Zhang, X., et al. (2023). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 28(14), 5437. Retrieved January 26, 2026, from [Link]
-
Chen, G., Shaughnessy, M., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334–338. Retrieved January 26, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Preventing debromination of 2-bromopyridin-3-amine hydrochloride
Welcome to the technical support center for 2-bromopyridin-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the common challenge of debromination and other potential side reactions.
Troubleshooting Guide: Unwanted Debromination
The loss of the bromine substituent from this compound is a frequent and frustrating side reaction, particularly in palladium-catalyzed cross-coupling reactions. This guide will help you diagnose and resolve this issue.
Observation 1: My reaction yields the debrominated product, 3-aminopyridine, as a major byproduct.
This is a classic sign of reductive dehalogenation, a competing pathway in many palladium-catalyzed reactions.
Potential Cause A: Suboptimal Ligand Choice
The ligand's electronic and steric properties are critical in modulating the reactivity of the palladium center.[1] An inappropriate ligand can fail to promote the desired reductive elimination of the product, leading to side reactions.
-
Explanation: Electron-rich and sterically bulky ligands generally accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[1] If the reductive elimination is slow, the palladium-aryl intermediate can undergo other reactions, such as protonolysis (reaction with a proton source) to give the debrominated product.
-
Solution Protocol:
-
Ligand Screening: Switch to more electron-rich and sterically demanding phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points as they are known to promote efficient reductive elimination.[1][2]
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 for bidentate and monodentate ligands, respectively. An excess of ligand can sometimes be beneficial.
-
Potential Cause B: Inappropriate Base and Solvent System
The choice of base and solvent can significantly influence the reaction outcome. Some bases can act as hydride sources, leading to reductive dehalogenation.
-
Explanation: Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over alkoxides like sodium tert-butoxide (NaOtBu) in Suzuki couplings, as alkoxides can promote β-hydride elimination in certain contexts.[3][4] The presence of water or other protic solvents can also lead to protonolysis of the palladium-aryl intermediate.
-
Solution Protocol:
-
Base Selection: If using an alkoxide base, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base.[5] For Suzuki reactions, powdered potassium fluoride (KF) can be a mild and effective alternative, especially for base-sensitive substrates.[6]
-
Solvent System: Use anhydrous solvents to minimize proton sources. Toluene, dioxane, and DMF are common choices. If a mixed solvent system is required (e.g., dioxane/water), minimize the amount of water.
-
Potential Cause C: High Reaction Temperature
Elevated temperatures can increase the rate of side reactions, including debromination.
-
Explanation: While higher temperatures can increase the rate of the desired reaction, they can also provide the activation energy for undesired pathways like decomposition of the catalyst or substrate, leading to debromination.
-
Solution Protocol:
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures in increments of 10-20°C.
-
Microwave Irradiation: For difficult couplings, microwave-assisted heating can sometimes provide the necessary energy for the desired transformation while minimizing the time at high temperatures, potentially reducing byproduct formation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the inherent stability of this compound and how should it be stored?
This compound is a relatively stable crystalline solid. However, like many organic compounds, it should be stored properly to ensure its integrity.
-
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[8]
-
It is hygroscopic and should be handled in a dry atmosphere (e.g., glovebox or under an inert gas) when possible.
-
Avoid storing it near strong bases or reducing agents.
-
Q2: I'm performing a Suzuki coupling with this compound. What are the key parameters to consider to avoid debromination?
For a successful Suzuki coupling, careful optimization of the reaction conditions is crucial.
-
Key Parameters:
-
Catalyst System: Use a palladium(0) source (e.g., Pd(PPh₃)₄) or a palladium(II) precatalyst (e.g., Pd(OAc)₂) with an appropriate phosphine ligand. Electron-rich and bulky ligands are generally preferred.[1]
-
Base: A mild inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is a good starting point.[5]
-
Solvent: Anhydrous polar aprotic solvents like dioxane, toluene, or DMF are commonly used.
-
Temperature: Start with a moderate temperature (e.g., 80-100°C) and adjust as needed.
-
Q3: Can I use this compound in a Buchwald-Hartwig amination? What are the potential challenges?
Yes, this substrate can be used in Buchwald-Hartwig aminations. However, the presence of the free amine can lead to self-coupling or other side reactions.
-
Potential Challenges and Solutions:
-
Self-Coupling: The amino group of one molecule can react with the bromo group of another. To minimize this, use a gradual addition of the substrate to the reaction mixture or use a higher concentration of the desired amine coupling partner.
-
Catalyst Inhibition: The free amine can coordinate to the palladium center and inhibit catalysis. Using a stronger base can help to deprotonate the amine and facilitate the desired reaction.
-
Q4: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?
Several analytical techniques can be used to identify and quantify 3-aminopyridine in your reaction mixture.
-
Analytical Methods:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of the debrominated product by comparing the reaction mixture to a standard of 3-aminopyridine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative (mass spectrum) and quantitative (peak area) information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and can provide accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the debrominated byproduct by integrating characteristic peaks.
-
Mechanistic Insights: The Debromination Pathway
Understanding the mechanism of debromination is key to preventing it. In palladium-catalyzed cross-coupling reactions, the desired catalytic cycle competes with a debromination pathway.
Sources
Technical Support Center: Scaling-Up Reactions with 2-Bromopyridin-3-amine Hydrochloride
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 2-bromopyridin-3-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this valuable building block from the laboratory bench to a larger scale. My objective is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to anticipate and overcome the unique challenges this substrate presents.
Section 1: Reagent Profile and Handling FAQs
This section addresses the fundamental properties and handling requirements for this compound. A thorough understanding of your starting material is the first principle of successful scale-up.
Q1: What are the key physical and chemical properties of this compound?
Understanding the basic properties is crucial for process design, including solvent selection and safety protocols. The hydrochloride salt form significantly influences its solubility compared to its free base.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₅H₆BrClN₂ | - |
| Molecular Weight | 209.48 g/mol | PubChem[1] |
| Appearance | Solid (typically off-white to brown powder) | Sigma-Aldrich |
| Melting Point (Free Base) | 76-80 °C | Sigma-Aldrich |
| Solubility (Hydrochloride) | Generally soluble in water and polar protic solvents like methanol/ethanol. | General chemical principles |
| Solubility (Free Base) | Soluble in many common organic solvents. | General chemical principles |
Q2: How should I properly handle and store this compound?
Proper storage is critical to maintain the reagent's integrity and ensure safety.[2]
Answer:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[4] For larger quantities, consider storage in a bunded area to contain any potential spills.[3]
-
Handling: Use proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust and ensure adequate ventilation to prevent inhalation.[2] The material is classified as toxic if swallowed and can cause skin and eye irritation.[1]
Q3: What is the significance of the hydrochloride salt form, and how does it impact my reaction setup?
Answer: The hydrochloride (HCl) salt form is a critical experimental detail. The amine group at the 3-position is protonated, forming an ammonium salt. This has two primary consequences:
-
Reactivity Modulation: For reactions involving the amine as a nucleophile (e.g., acylation, alkylation), the protonated amine is unreactive. You must add a base (typically at least one equivalent) to liberate the free, nucleophilic amine.
-
Reaction at the Bromine Site: For cross-coupling reactions like Suzuki or Buchwald-Hartwig, the reaction occurs at the C-Br bond. The protonated amine can be beneficial as it prevents the nitrogen from acting as a competing nucleophile or a chelating agent for the palladium catalyst.[5] However, these catalytic cycles themselves require a base to function. Therefore, you must add a base to drive the coupling reaction, which will also neutralize the hydrochloride salt. The key is that you will need at least one extra equivalent of base compared to a reaction starting with the free amine.
Section 2: Troubleshooting Guide for Scale-Up of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common applications for this substrate. However, they are prone to issues during scale-up. This guide provides a systematic approach to troubleshooting.
Q1: My Suzuki or Buchwald-Hartwig reaction yield dropped significantly upon scale-up. What are the likely causes?
Answer: This is a classic scale-up challenge. The problem often lies not with the chemical reaction itself, but with the physical and engineering aspects of running it in a larger vessel.[6]
-
Inadequate Mixing: Large reactors have different mixing dynamics. Inefficient stirring can lead to poor distribution of the catalyst, base (which is often a solid), and reactants. This creates localized "hot spots" or areas of low concentration, leading to side reactions or incomplete conversion.
-
Solution: Evaluate the reactor's mixing efficiency. Increase the stirring speed if possible, or consider a different impeller design (e.g., a pitch-blade turbine for better solid suspension). For reagent addition, consider slow, subsurface addition to improve dispersion.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. Exothermic events (like catalyst activation or the reaction itself) can cause the internal temperature to rise uncontrollably, leading to thermal decomposition of the catalyst, reactants, or products.
-
Solution: Implement slower, controlled addition of reagents. Ensure the reactor's heating/cooling jacket is responsive and set appropriately. Monitor the internal batch temperature, not just the jacket temperature.
-
-
Atmospheric Control: Maintaining a truly inert atmosphere is harder in a large reactor. Oxygen can poison the active Pd(0) catalyst, leading to sluggish or failed reactions.[7][8]
-
Solution: Ensure all solvents are rigorously degassed before use.[9] Use a robust nitrogen or argon purge-and-backfill cycle for the reactor (at least 3-5 times). Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: I'm observing significant starting material and/or homocoupling byproducts. How can I improve conversion and selectivity?
Answer: These issues point to problems within the catalytic cycle.
-
Catalyst Deactivation: The aminopyridine substrate can chelate with the palladium center, forming a stable, inactive complex that prevents oxidative addition.[5][10] This is a primary challenge with this class of compounds.
-
Incorrect Base: The choice and physical form of the base are critical.[12]
-
Solution: For Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common. For Buchwald-Hartwig aminations, a stronger base like sodium tert-butoxide (NaOt-Bu) is often needed.[12] Ensure the base is finely powdered and dry to maximize its surface area and reactivity. Remember to add an extra equivalent to neutralize the HCl salt.
-
-
Homocoupling: This arises from a competing reaction pathway, especially in Suzuki couplings.
Q3: My work-up and purification are problematic at a larger scale. What strategies can I employ?
Answer: Work-up and purification often become the bottleneck during scale-up.
-
Emulsion Formation: The basic, amine-containing product can form stable emulsions during aqueous extraction, making phase separation difficult.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and "break" the emulsion. If the problem persists, consider a filtration step through a pad of Celite to remove interfacial solids.
-
-
Product Isolation: Relying on column chromatography is not feasible for multi-kilogram production.
-
Solution: Develop a robust crystallization or recrystallization procedure.[6] Screen various solvent/anti-solvent systems at the lab scale (e.g., EtOAc/heptane, DCM/heptane, isopropanol/water). This is the most effective method for achieving high purity at scale. If the product is a salt, pH adjustment followed by extraction and crystallization of the free base may be necessary.
-
Troubleshooting Diagram: Low Yield in Cross-Coupling
// Nodes Start [label="Low Yield or Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Categories Mixing [label="Mixing & Addition Issues?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Thermal Control Issues?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Catalysis [label="Catalyst System Issues?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Atmosphere [label="Inert Atmosphere Issues?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_Mixing [label="Increase agitation.\nUse subsurface addition.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Slow reagent addition.\nMonitor internal temp.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst_Ligand [label="Use bulky phosphine ligand\n(e.g., RuPhos, XantPhos).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst_Base [label="Use correct base (e.g., NaOt-Bu, K3PO4).\nEnsure it's dry & finely powdered.\nAdd extra equivalent for HCl salt.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Atmosphere [label="Rigorously degas solvents.\nPerform 3-5 N2/Ar purge cycles.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Mixing; Start -> Temp; Start -> Catalysis; Start -> Atmosphere;
Mixing -> Sol_Mixing; Temp -> Sol_Temp; Catalysis -> Sol_Catalyst_Ligand; Catalysis -> Sol_Catalyst_Base; Atmosphere -> Sol_Atmosphere; } DOT Caption: Decision tree for troubleshooting common scale-up issues.
Section 3: Example Scale-Up Protocol: Buchwald-Hartwig Amination
This protocol illustrates a robust process for a generic Buchwald-Hartwig amination, incorporating best practices for scale-up.
Reaction: Coupling of this compound with a generic secondary amine (e.g., morpholine).
Key Considerations:
-
Stoichiometry: A strong base (NaOt-Bu) is used. At least 2.1 equivalents are required: 1.0 eq to neutralize the HCl salt and ~1.1 eq for the catalytic cycle.
-
Inert Atmosphere: The active Pd(0) catalyst is air-sensitive.[7]
-
Safety: NaOt-Bu is corrosive and moisture-sensitive. Toluene is flammable.
Step-by-Step Methodology:
-
Reactor Preparation:
-
A 50L glass-lined reactor is thoroughly cleaned, dried, and leak-tested.
-
The reactor is rendered inert by performing five purge/backfill cycles with nitrogen gas. A slight positive nitrogen pressure is maintained throughout the process.
-
-
Reagent Charging:
-
Charge the reactor with this compound (1.0 kg, 4.77 mol, 1.0 eq).
-
Charge RuPhos Pd G3 catalyst (40 g, 0.048 mol, 1.0 mol%).
-
Charge Sodium tert-butoxide (1.0 kg, 10.41 mol, 2.18 eq) via a powder addition funnel. Causality: Charging solids first under an inert atmosphere prevents degradation and ensures they are present before liquid addition.
-
Add degassed toluene (10 L). Causality: Using degassed solvent is critical to prevent premature catalyst oxidation.
-
-
Reaction Execution:
-
Begin agitation to create a slurry.
-
Slowly add morpholine (0.46 L, 5.25 mol, 1.1 eq) via a dosing pump over 30 minutes. Causality: Slow addition of the amine helps control the initial exotherm from the acid-base neutralization and reaction initiation.
-
Heat the reactor jacket to 90-95 °C to achieve an internal batch temperature of 85 °C.
-
Hold at 85 °C for 4-6 hours.
-
-
Reaction Monitoring:
-
After 4 hours, carefully take a sample under nitrogen flow.
-
Quench the sample with water and extract with ethyl acetate. Analyze the organic layer by UPLC/MS to check for the disappearance of the starting material. The reaction is complete when <1% of the 2-bromopyridin-3-amine remains.
-
-
Work-up and Isolation:
-
Cool the reactor to 20 °C.
-
Slowly and carefully add water (10 L) to quench the reaction and dissolve inorganic salts. Caution: Quenching can be exothermic.
-
Stir for 30 minutes, then stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (5 L) to aid in the removal of residual water and prevent emulsions.
-
Concentrate the organic layer under vacuum to ~3 L.
-
-
Purification (Crystallization):
-
Add n-heptane (10 L) to the concentrated toluene solution at 50 °C. Causality: Heptane acts as an anti-solvent, reducing the solubility of the product and inducing crystallization.
-
Slowly cool the mixture to 0-5 °C over 4 hours to maximize crystal growth and yield.
-
Hold at 0-5 °C for at least 2 hours.
-
Filter the resulting slurry, wash the cake with cold heptane (2 x 2 L), and dry the solid product under vacuum at 40 °C to a constant weight.
-
Section 4: General Scale-Up Workflow
Successfully scaling a chemical process requires a structured approach beyond simply using larger glassware. This workflow outlines the key stages from a successful lab-scale experiment to a robust, large-scale process.
// Nodes A [label="1. Lab-Scale Success\n(>85% Yield, <1g)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Process Hazard Analysis (PHA)\nIdentify exotherms, toxic reagents,\npotential pressure events.", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Parameter Optimization\nDefine Critical Process Parameters (CPPs).\nInvestigate mixing, temp, conc. effects.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Non-GMP Kilo-Lab Run\n(0.5 - 1.0 kg)\nTest process in pilot equipment.\nConfirm yield and purity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Process Refinement\nFinalize work-up & isolation.\nDefine specifications.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Full-Scale Production\n(GMP or Non-GMP)\nExecute validated process.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Safety First"]; B -> C [label="Understand Variables"]; C -> D [label="Initial Scale Test"]; D -> E [label="Analyze & Improve"]; E -> F [label="Lock Process"]; } DOT Caption: A structured workflow for chemical process scale-up.
References
-
ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-2-bromopyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link]
-
ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of bromo- and 4-aminopyridines. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
Reddit. (n.d.). Side reactions with HBTU amide coupling? r/Chempros. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]
-
Royal Society of Chemistry. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available at: [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Suvchem. (n.d.). 2-AMINO-3-BROMOPYRIDINE LR Safety Data Sheet. Available at: [Link]
-
ScienceDirect. (n.d.). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Available at: [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Available at: [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
-
Tsealine Pharmatech. (n.d.). 2-Amino-3-bromopyridine CAS 13534-99-1. Available at: [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? Available at: [Link]
Sources
- 1. 3-Amino-2-bromopyridine | C5H5BrN2 | CID 642816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for 2-Bromopyridin-3-amine Hydrochloride Reactions
Welcome to the technical support center for reactions involving 2-bromopyridin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common work-up procedures. Our focus is on providing not just protocols, but the scientific reasoning behind each step to empower you to make informed decisions in your experiments.
Introduction: The Challenges of Working with this compound
2-Bromopyridin-3-amine is a valuable building block in medicinal chemistry and materials science. However, its hydrochloride salt form, while offering stability and improved handling, introduces specific challenges during the reaction work-up. The primary hurdle is the need for careful neutralization to convert the water-soluble salt to the organic-soluble free base, enabling efficient extraction and purification. This guide will address the common pitfalls and provide robust solutions for a successful work-up.
Frequently Asked Questions (FAQs)
Q1: Why is my product not extracting into the organic layer?
This is the most common issue and is almost always due to incomplete neutralization of the hydrochloride salt. The protonated aminopyridine is highly polar and will remain in the aqueous phase.
Q2: What is the optimal pH for extracting the free base of 2-bromopyridin-3-amine?
Q3: I've added a base, but I'm still getting low extraction efficiency. What else could be wrong?
Several factors could be at play:
-
Insufficient mixing: Ensure vigorous mixing of the aqueous and organic layers to facilitate the transfer of the free base.
-
Incorrect solvent choice: The free base may have limited solubility in your chosen organic solvent.
-
Emulsion formation: The presence of salts and other reaction components can lead to the formation of a stable emulsion, trapping your product.
Q4: How can I break up an emulsion that has formed during extraction?
To break an emulsion, you can try the following:
-
Addition of brine: Saturated sodium chloride solution can increase the ionic strength of the aqueous phase, helping to break the emulsion.
-
Filtration through Celite®: Passing the entire mixture through a pad of Celite® can help to break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product in the organic layer after extraction | Incomplete neutralization of the hydrochloride salt. | 1. Check the pH of the aqueous layer using pH paper or a pH meter. 2. Add more of a suitable base (e.g., saturated NaHCO₃, 1M NaOH) until the pH is ≥ 8. 3. Re-extract the aqueous layer with a fresh portion of organic solvent. |
| Poor solubility of the free base in the chosen organic solvent. | 1. Consult the solubility table below. 2. Consider switching to a more polar solvent like ethyl acetate or dichloromethane. 3. Perform a small-scale solubility test with the free base if available. | |
| Persistent emulsion during extraction | High concentration of salts or polar byproducts. | 1. Add saturated NaCl solution (brine) to the separatory funnel and gently swirl. 2. Filter the entire mixture through a pad of Celite®. 3. Allow the mixture to stand undisturbed for an extended period. 4. If the problem persists, consider a different work-up procedure, such as direct evaporation of the solvent and purification by chromatography. |
| Product precipitates out of the organic layer | The product has low solubility in the extraction solvent at room temperature. | 1. Use a larger volume of extraction solvent. 2. Gently warm the mixture to re-dissolve the product before separating the layers. 3. Choose a solvent in which the product is more soluble. |
| Dark, tarry material at the interface | Formation of polymeric byproducts or degradation of the product. | 1. This can be difficult to resolve. Try to filter the entire mixture through Celite® to remove the insoluble material. 2. Consider modifying the reaction conditions to minimize byproduct formation. |
Experimental Protocols
Protocol 1: Standard Work-up for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline for the work-up of a Suzuki-Miyaura reaction using this compound.
Step 1: Quenching the Reaction
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to quench any remaining reactive species.
Step 2: Neutralization
-
Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) to the mixture.
-
Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the pH is between 8 and 9. This ensures the deprotonation of the aminopyridine.
Step 3: Extraction
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent should be based on the solubility of your product.
-
Combine the organic layers.
Step 4: Washing and Drying
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
Step 5: Concentration and Purification
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of your product.
Protocol 2: Work-up for a Buchwald-Hartwig Amination Reaction
The work-up for a Buchwald-Hartwig amination is similar to that of a Suzuki-Miyaura coupling, with careful attention to removing the catalyst and ligands.
Step 1: Filtration
-
After cooling the reaction to room temperature, dilute the mixture with a suitable solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and any insoluble salts. Wash the Celite® pad with additional solvent.
Step 2: Neutralization and Extraction
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acidic species and remove the hydrochloride from the starting material.
-
Separate the layers and wash the organic layer with brine.
Step 3: Drying and Concentration
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography. It is often beneficial to use a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent streaking of the basic product on the silica gel.
Data Presentation
Table 1: Estimated pKa Values of Relevant Compounds
| Compound | Estimated pKa of Conjugate Acid | Rationale |
| Pyridine | 5.2 | Literature value.[1][2] |
| 3-Aminopyridine | ~6.0 | Literature value. The amino group is electron-donating, increasing the basicity of the pyridine nitrogen.[3] |
| 2-Bromopyridin-3-amine | 2-3 | The bromine atom is electron-withdrawing, significantly decreasing the basicity of both the pyridine nitrogen and the amino group. |
Table 2: Qualitative Solubility of 2-Bromopyridin-3-amine (Free Base)
Based on data for the analogous 2-aminopyridine, the following provides a general guide to solubility.[4]
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | The free base has limited water solubility. |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Ethyl Acetate | Soluble | A good choice for extraction. |
| Dichloromethane | Soluble | A good choice for extraction. |
| Tetrahydrofuran (THF) | Soluble | |
| Toluene | Sparingly soluble | |
| Hexanes | Insoluble | Often used as an anti-solvent for crystallization. |
Visualization of Workflows
Diagram 1: General Work-up Workflow
Caption: A generalized workflow for the work-up of reactions involving this compound.
Diagram 2: Troubleshooting Extraction Issues
Caption: A decision tree for troubleshooting common extraction problems.
Conclusion
A successful work-up of reactions involving this compound hinges on a thorough understanding of its acid-base chemistry. Careful and complete neutralization is paramount to ensuring the efficient transfer of the desired product into the organic phase. By following the protocols and troubleshooting steps outlined in this guide, researchers can navigate the challenges associated with this versatile building block and achieve high-purity products.
References
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 2-bromopyridin-3-amine hydrochloride
Foreword
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide, prepared for researchers, scientists, and drug development professionals, delves into the ¹H and ¹³C NMR characterization of 2-bromopyridin-3-amine hydrochloride.
While a comprehensive, publicly available, fully assigned NMR spectral dataset for the hydrochloride salt of 2-bromopyridin-3-amine is not readily found, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust framework for its characterization. We will explore the anticipated spectral features, discuss the critical experimental considerations, and compare the utility of NMR with other analytical techniques.
The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. For a substituted pyridine like 2-bromopyridin-3-amine, a common building block in medicinal chemistry, confirming its structure, particularly in a salt form which can influence solubility and stability, is a critical step in any research and development pipeline.[1][2] NMR spectroscopy, through the analysis of chemical shifts, coupling constants, and peak integrations, offers a definitive method for such verification.
¹H NMR Spectral Analysis: A Predictive Approach
The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct aromatic proton signals and a broad signal corresponding to the ammonium and amine protons. The protonation of the pyridine nitrogen and the amino group in the hydrochloride salt will significantly influence the chemical shifts of the aromatic protons, generally causing a downfield shift compared to the free base due to the increased electron-withdrawing nature of the protonated ring.
Anticipated ¹H NMR Spectral Features:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.0 - 8.3 | Doublet of doublets (dd) | ~5-6 Hz, ~1-2 Hz | Coupled to H-5 and H-4. The downfield shift is due to its position adjacent to the protonated nitrogen. |
| H-4 | 7.3 - 7.6 | Doublet of doublets (dd) | ~7-8 Hz, ~1-2 Hz | Coupled to H-5 and H-6. |
| H-5 | 7.0 - 7.3 | Doublet of doublets (dd) | ~7-8 Hz, ~5-6 Hz | Coupled to H-4 and H-6. |
| -NH₃⁺ | 9.0 - 12.0 | Broad singlet | - | The acidic protons of the ammonium group are expected to be significantly deshielded and will likely exchange with residual water, leading to a broad signal. |
¹³C NMR Spectral Analysis: A Complementary Perspective
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct signals are expected in the aromatic region. The presence of the electronegative bromine atom and the protonated amino and pyridine groups will have a pronounced effect on the chemical shifts.
Anticipated ¹³C NMR Spectral Features:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | 140 - 145 | Attached to both the electronegative bromine and adjacent to the protonated nitrogen, resulting in a downfield shift. |
| C-3 | 135 - 140 | Attached to the protonated amino group, leading to a downfield shift. |
| C-6 | 145 - 150 | Adjacent to the protonated nitrogen, causing a significant downfield shift. |
| C-4 | 120 - 125 | Less affected by the substituents compared to other carbons. |
| C-5 | 115 - 120 | Expected to be the most upfield of the aromatic carbons. |
Experimental Protocol for NMR Analysis
Achieving high-quality, reproducible NMR data is contingent on a well-designed experimental protocol. The following provides a step-by-step methodology for the ¹H and ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Due to the salt nature of the analyte, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and has a high boiling point, which is beneficial for variable temperature studies if needed. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are also viable alternatives, though proton exchange with the amine and ammonium groups will be more rapid in these solvents.[3]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR in most organic solvents, with its signal set to 0.00 ppm.[4] For aqueous solutions, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is preferred.[5]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[6]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard (TMS or DSS at 0.00 ppm).
Workflow for NMR Characterization
Caption: Workflow for NMR characterization of this compound.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-N, C-Br). | Fast and simple to operate. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Unambiguous structure determination. | Requires a single crystal of sufficient quality. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Confirms the empirical formula. | Does not provide structural information. |
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
Conclusion
References
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A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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Supporting Information for "Gold-catalyzed deoxygenation of amine N-oxides by hydrosilanes". The Royal Society of Chemistry. Available from: [Link]
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2-Amino-3-bromopyridine. PubChem. Available from: [Link]
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3-Amino-2-bromopyridine. PubChem. Available from: [Link]
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Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Egyptian Journal of Chemistry. Available from: [Link]
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4-Aminopyridine. PubChem. Available from: [Link]
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SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available from: [Link]
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Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Available from: [Link]
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Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. NIH. Available from: [Link]
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C-13 nmr spectrum of 2-bromopropane. Doc Brown's Chemistry. Available from: [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. NIH. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link]
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Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI. Available from: [Link]
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View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ajeee. Available from: [Link]
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A Senior Application Scientist's Guide to Suzuki Coupling of Bromo-Aminopyridine Isomers
Introduction: The Strategic Importance of Aminopyridine Scaffolds
In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged structures, with the aminopyridine core being a cornerstone of countless therapeutic agents.[1] The ability to controllably form carbon-carbon bonds on this scaffold is paramount for generating molecular diversity and fine-tuning pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile tools for this purpose, celebrated for its functional group tolerance and reliability.[2]
However, when applied to bromo-aminopyridine substrates, the reaction is not always straightforward. The inherent properties of the molecule—the Lewis basicity of the pyridine nitrogen and the amino group, combined with their potent electronic and steric influences—can dramatically alter reactivity. The positional relationship between the bromine atom and the amino group dictates the success of the coupling, often requiring bespoke solutions to overcome challenges like catalyst inhibition and low reactivity.
This guide provides a comparative analysis of key 2-bromo-3-aminopyridine isomers in the Suzuki coupling. Moving beyond a simple recitation of protocols, we will dissect the underlying principles governing their reactivity, present comparative experimental data, and offer field-proven strategies to empower researchers in their synthetic endeavors.
The Subjects of Study: A Structural Overview of Key Isomers
The reactivity of a bromo-aminopyridine in Suzuki coupling is fundamentally dictated by the electronic interplay and spatial arrangement of the bromine, the amino group, and the ring nitrogen. We will focus our comparative study on four representative isomers, each presenting a unique set of challenges and opportunities.
Caption: Key isomers of bromo-aminopyridine for comparative analysis.
The Mechanistic Gauntlet: Why Isomerism Matters
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3] The success of each step is highly sensitive to the substrate's electronic and steric profile. For bromo-aminopyridines, the primary hurdles emerge at the oxidative addition step and through competitive binding to the palladium catalyst.
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects on Oxidative Addition
Oxidative addition, often the rate-determining step, involves the insertion of the Pd(0) catalyst into the carbon-bromine bond.[3] The efficiency of this step is governed by the electron density at the carbon center.
-
Electron-Donating Groups (EDG): The amino group (-NH₂) is a strong EDG. When positioned ortho or para to the bromine, it increases electron density at the C-Br bond, making oxidative addition more difficult.
-
Electron-Withdrawing Effects: The pyridine nitrogen is strongly electron-withdrawing, which generally facilitates oxidative addition by making the C-Br bond more polarized and susceptible to attack.
Steric Hindrance
The sheer physical bulk of substituents near the reaction site can impede the approach of the palladium catalyst.[4] An amino group positioned ortho to the bromine (e.g., in 2-bromo-3-aminopyridine and 3-bromo-2-aminopyridine) presents a significant steric barrier. This often necessitates the use of bulkier phosphine ligands on the catalyst, which can paradoxically help by promoting the formation of a more reactive, monoligated palladium species.[5]
Catalyst Inhibition: The "Poisoning" Effect
Both the pyridine nitrogen and the exocyclic amino group are Lewis bases capable of coordinating to the palladium center. This coordination can sequester the catalyst in an inactive state, effectively "poisoning" the catalytic cycle.[1] This is a particularly notorious problem for nitrogen-rich heterocycles.[6] The accessibility of the lone pairs on these nitrogen atoms, determined by their position and the steric environment, dictates the severity of this inhibition.
Comparative Performance and Experimental Insights
The theoretical principles outlined above manifest in distinct reactivity patterns and optimized reaction conditions for each isomer. While a single set of conditions is rarely optimal for all substrates, a general trend can be observed.
| Isomer | Key Structural Feature | Predicted Reactivity Challenges | Recommended Strategies & Catalysts |
| 2-Bromo-3-aminopyridine | -NH₂ ortho to C-Br | High steric hindrance; Strong potential for catalyst inhibition via chelation. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos)[1]; Amine protection may be required. |
| 3-Bromo-2-aminopyridine | -NH₂ ortho to C-Br; Pyridine N ortho to C-Br | Extreme steric hindrance; High potential for catalyst inhibition. | Requires highly active catalyst systems (e.g., Pd(OAc)₂ with dialkylbiphenylphosphino ligands)[1]; Amine protection is often essential. |
| 2-Bromo-5-aminopyridine | -NH₂ para to C-Br | Electronic deactivation of C-Br bond; Less steric hindrance. | Standard conditions may be sluggish; Buchwald ligands can improve rates. Amine protection is less critical but can be beneficial. |
| 5-Bromo-3-aminopyridine | -NH₂ meta to C-Br | Balanced electronics; Minimal steric hindrance from -NH₂. | Generally the most reactive and "well-behaved" isomer. Standard catalysts like Pd(PPh₃)₄ often suffice.[7] |
The Critical Role of Amine Protection
Labile protons, such as those on a primary amine, can interfere with the catalytic cycle.[7] A widely adopted and highly effective strategy is the temporary protection of the amino group, most commonly as an acetamide. This strategic move addresses multiple challenges simultaneously:
-
Reduces Catalyst Poisoning: The lone pair on the amide nitrogen is delocalized and significantly less basic, preventing inhibitory coordination to the palladium center.
-
Minimizes Steric Hindrance: While adding some bulk, the planar amide can orient itself to reduce steric clash compared to a free amine.
-
Prevents Side Reactions: It eliminates the possibility of competitive N-arylation (Buchwald-Hartwig) reactions.
Experimental evidence strongly supports this approach. In a study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine, direct coupling of the free amine gave moderate yields, whereas coupling of the N-acetylated derivative proceeded efficiently with a range of arylboronic acids to give products in moderate to good yields.[7]
Field-Proven Experimental Protocols
The following protocols provide a robust starting point for researchers. Protocol 1 details the crucial amine protection step, while Protocol 2 outlines a general Suzuki coupling procedure for the resulting amide.
Protocol 1: Acetyl Protection of Bromo-aminopyridine
Caption: Workflow for the N-acetylation of bromo-aminopyridines.
Step-by-Step Methodology:
-
Reaction Setup: Under a nitrogen atmosphere, dissolve the bromo-aminopyridine (1.0 eq) in acetonitrile.
-
Reagent Addition: Add acetic anhydride (1.5 eq) followed by a catalytic amount (a few drops) of concentrated sulfuric acid.
-
Heating: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Precipitation: Slowly add deionized water to the residue with stirring to precipitate the product.
-
Isolation: Filter the solid, wash thoroughly with deionized water, and dry in an oven to yield the N-acetylated product.[7]
Protocol 2: General Suzuki-Miyaura Coupling of N-acetyl-bromo-aminopyridine
Step-by-Step Methodology:
-
Inert Atmosphere: In a Schlenk flask under a nitrogen or argon atmosphere, combine the N-acetyl-bromo-aminopyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium source (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with SPhos).[7][8]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Heating: Heat the reaction mixture to 85-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Catalyst inhibition (poisoning). 3. Insufficiently active conditions for a deactivated substrate. | 1. Use a fresh palladium source or a more robust precatalyst. 2. Protect the amine group (Protocol 1). Use a more specialized ligand (e.g., SPhos, XPhos).[1][6] 3. Increase temperature; switch to a stronger base (e.g., Cs₂CO₃); use a more electron-rich ligand. |
| Protodeborylation | Boronic acid is unstable under the reaction conditions (hydrolysis). | Use anhydrous conditions with a base like K₃PO₄ or CsF. Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling (Glaser-type) | Oxygen present in the reaction mixture. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed. |
| Product is difficult to purify | Contamination with palladium residues. | Filter the crude reaction mixture through celite. Consider a post-purification treatment with a palladium scavenger. |
Conclusion
The positional isomerism of bromo-aminopyridines is not a trivial structural detail but a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling. A nuanced understanding of the competing electronic, steric, and coordination effects is essential for rational reaction design.
For substrates with minimal steric hindrance and less direct electronic communication between the functional groups, such as 5-bromo-3-aminopyridine , standard Suzuki conditions often prove successful. However, for more challenging isomers, particularly those with ortho-disposed amino and bromo groups like 2-bromo-3-aminopyridine and 3-bromo-2-aminopyridine , a more sophisticated approach is mandatory. The strategic use of N-protection, combined with highly active catalyst systems employing bulky, electron-rich phosphine ligands, provides a reliable pathway to overcome inherent reactivity barriers and catalyst inhibition.[1][7] By applying these principles, researchers can effectively harness the power of the Suzuki coupling to synthesize complex aminopyridine-based molecules for pharmaceutical and materials science applications.
References
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Iqbal, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Wikipedia. (2024). Suzuki reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]
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Barder, T. E., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(18), 4204-4207. Available at: [Link]
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The Suzuki Reaction. (2014). Lab Report. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
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Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]
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ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Hirai, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(2), 559-564. Available at: [Link]
-
Liu, R. Y., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
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Comins, D. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(11), 4381-4389. Available at: [Link]
-
Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Available at: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. Available at: [Link]
-
Iqbal, M. A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(21), 3878. Available at: [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Available at: [Link]
-
Knez, D., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(17), 3095. Available at: [Link]
-
Kubiczek, M., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 55-63. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. Available at: [Link]
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- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
Validation of Reaction Products from 2-Bromopyridin-3-amine Hydrochloride: A Comparative Guide to Synthesis and Analysis
An In-Depth Technical Guide for Researchers
As a foundational scaffold in medicinal chemistry and materials science, 2-bromopyridin-3-amine serves as a critical starting material for synthesizing a diverse array of complex molecules, including kinase inhibitors and novel heterocyclic systems.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups: the amino group, a potent nucleophile and directing group, and the bromo group, an ideal handle for palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive framework for synthesizing, validating, and troubleshooting reaction products derived from 2-bromopyridin-3-amine hydrochloride. We will explore its most common and powerful transformations—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—and provide a comparative analysis against a key regioisomeric alternative, 3-amino-2-bromopyridine. The objective is to equip researchers with the causal logic behind experimental choices and a self-validating system of protocols to ensure the unequivocal identification and purity of their target compounds.
The Strategic Importance of the Starting Material
This compound is a salt, and for most organic reactions, the free base, 2-bromopyridin-3-amine, is required. The initial step in nearly all protocols is a carefully controlled neutralization. This is typically achieved by partitioning the hydrochloride salt between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution of a mild base like sodium bicarbonate or potassium carbonate.[4] Aggressive bases like sodium hydroxide can lead to unwanted side reactions and should be used with caution.[1][4] The successful isolation of the neutral free base is the first, critical validation step before proceeding to more complex transformations.
PART I: Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron species.[5] For 2-bromopyridin-3-amine, this reaction allows for the introduction of diverse aryl or heteroaryl substituents at the 2-position, a key step in building complex scaffolds.[3][6]
Causality of Experimental Design
The success of a Suzuki coupling hinges on the precise interplay of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst: A palladium(0) species is the active catalyst. While various precursors can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to Pd(0).[5][7]
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Electron-rich, bulky phosphine ligands, such as P(t-Bu)₃ or SPhos, are often required to promote the oxidative addition of the electron-deficient bromopyridine.[5]
-
Base: The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[5] An inorganic base like K₂CO₃ or KF is typically used.[4][8]
-
Solvent: A polar aprotic solvent, such as 1,4-dioxane or DMF, often mixed with water, is used to dissolve the various components of the reaction.[8]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Regiochemistry is Key
To underscore the importance of validating the starting material, we compare the hypothetical Suzuki coupling of 2-bromopyridin-3-amine (A) and its isomer 3-amino-2-bromopyridine (B) with phenylboronic acid.
| Feature | Product from (A) | Product from (B) | Rationale & Validation Notes |
| Product | 3-Amino-2-phenylpyridine | 2-Amino-3-phenylpyridine | The position of the new C-C bond is dictated by the initial position of the bromine atom. |
| Expected Yield | Moderate to Good | Moderate to Good | Yields are generally comparable, assuming optimized conditions for each.[8] |
| ¹H NMR (Aromatic) | Multiplet for new phenyl group. Pyridine protons will show distinct shifts and coupling constants. The proton at C4 will likely be a doublet of doublets. | Multiplet for new phenyl group. Pyridine proton shifts will differ significantly from the other isomer due to the different substitution pattern. | Crucial Validation Step: The splitting patterns and chemical shifts of the pyridine ring protons are the most definitive way to distinguish the two isomers via NMR. |
| ¹³C NMR | ~11-12 distinct signals expected (depending on solvent). The ipso-carbon of the new phenyl group and the C2/C3 carbons of the pyridine ring are key diagnostic peaks. | ~11-12 signals. The chemical shifts of the pyridine carbons, particularly C2 and C3, will be inverted compared to the product from (A). | Confirms the carbon skeleton and substitution pattern. |
| Mass Spec (m/z) | Expected [M+H]⁺: 171.09 | Expected [M+H]⁺: 171.09 | Ambiguous Alone: Mass spectrometry cannot distinguish between these isomers as they have the same molecular formula and weight. This highlights the necessity of NMR. |
| HPLC Retention | Will have a characteristic retention time under a specific method. | Will have a different retention time. | Essential for assessing purity and can be used as a primary screen to differentiate isomers if authentic standards are available.[9] |
PART II: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination creates a carbon-nitrogen bond between an aryl halide and an amine, a reaction of immense value in drug discovery.[10][11] Using 2-bromopyridin-3-amine as the substrate allows for the functionalization of the amino group first (e.g., acylation) followed by a C-N coupling at the bromo position, or vice-versa, offering great synthetic flexibility.
Causality of Experimental Design
-
Catalyst/Ligand: Similar to the Suzuki coupling, a Pd(0) catalyst is used. However, the ligands are often highly specialized, with biarylphosphines like XPhos or chelating bisphosphines such as BINAP being particularly effective for coupling with electron-deficient 2-bromopyridines.[10][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[10][12] The strength of the base is critical for catalyst turnover.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.[12]
Visualizing the Buchwald-Hartwig Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination and product validation.
Comparative Analysis: Primary vs. Secondary Amines
Let's compare the hypothetical reaction of 2-bromopyridin-3-amine with a primary amine (aniline) versus a secondary amine (diethylamine).
| Feature | Product with Aniline | Product with Diethylamine | Rationale & Validation Notes |
| Product | N²-Phenylpyridine-2,3-diamine | N²-Diethylpyridine-2,3-diamine | The product structure depends on the amine coupling partner. |
| Expected Yield | Good | Excellent | Secondary amines often react more cleanly and in higher yields in Buchwald-Hartwig aminations of 2-bromopyridines.[10] |
| ¹H NMR | Two distinct N-H signals (from the 3-amino and the new 2-anilino group). Aromatic region will be complex due to the new phenyl group. | One N-H signal (from the 3-amino group). Characteristic quartet and triplet for the ethyl groups will be clearly visible in the aliphatic region. | Definitive Validation: The presence of two N-H signals for the aniline product vs. one N-H and clear ethyl signals for the diethylamine product is unambiguous. |
| Mass Spec (m/z) | Expected [M+H]⁺: 186.10 | Expected [M+H]⁺: 166.13 | Provides clear confirmation of which amine has been coupled. |
| IR Spectroscopy | Two distinct N-H stretching bands expected above 3200 cm⁻¹.[13] | One N-H stretching band expected above 3200 cm⁻¹. The C-H stretching of the ethyl groups will be visible below 3000 cm⁻¹. | A useful secondary technique to quickly confirm the type of product formed based on N-H stretches. |
| Potential Byproduct | Diarylation is unlikely but possible under harsh conditions. Unreacted starting material. | Unreacted starting material. | HPLC is essential to quantify the purity and identify any unreacted starting materials or byproducts. |
PART III: Experimental Protocols & Data Interpretation
Trustworthy results are built on robust and reproducible protocols. The following sections provide standardized procedures for synthesis and analysis.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add 2-bromopyridin-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 6 mol%), and anhydrous potassium carbonate (2.5 eq).[8]
-
Seal the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add 2-bromopyridin-3-amine (1.0 eq), Pd(OAc)₂ (3 mol%), a suitable ligand (e.g., XPhos, 6 mol%), and sodium tert-butoxide (1.4 eq).[12][14]
-
Seal the tube, and evacuate and backfill with argon as described above.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 eq).
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[12]
-
Purify the crude material by flash column chromatography.
Protocol 3: Product Validation by HPLC-MS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified product in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV/Vis detector set to 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the expected [M+H]⁺ ion.
-
-
Data Analysis: Integrate the peak area from the UV chromatogram to determine purity (%). Confirm that the mass spectrum corresponding to the main peak shows the correct molecular ion for the target product.[9]
Conclusion
The validation of reaction products from this compound is a multi-faceted process that begins with the proper handling of the starting material and extends through rigorous spectroscopic and chromatographic analysis. As demonstrated, while a single technique like mass spectrometry can be ambiguous in distinguishing isomers, its combination with NMR spectroscopy provides an irrefutable structural assignment. Similarly, HPLC is indispensable for quantifying the success of a reaction by assessing the purity of the final product. By understanding the causality behind reaction conditions and employing a self-validating system of complementary analytical techniques, researchers can proceed with confidence in the identity and quality of the valuable compounds derived from this versatile building block.
References
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G. A. Molander, S. L. Buchwald, et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
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PubChem. 2-Amino-3-bromopyridine. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine.
- CN103664765A. Preparation method of 2-amino-3-bromopyridine.
-
ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... ResearchGate. [Link]
-
Patsnap. Preparation method of 2-amino-3-bromopyridine. Eureka | Patsnap. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
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Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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PubMed Central. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. National Library of Medicine. [Link]
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Kim, J., et al. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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Al-Amiery, A. A., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Bromopyridin-3-amine Hydrochloride
Introduction: The Criticality of Isomeric Purity in Pharmaceutical Intermediates
2-Bromopyridin-3-amine is a pivotal building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its hydrochloride salt is often the preferred form for handling and formulation. The synthetic routes to this intermediate, typically involving the bromination of an aminopyridine precursor, are susceptible to the formation of various positional isomers.[1][3][4] The presence of these isomers, even in trace amounts, can drastically alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Consequently, rigorous and reliable analytical methodologies for determining the isomeric purity of 2-bromopyridin-3-amine hydrochloride are not merely a matter of quality control but a fundamental requirement for ensuring drug safety and efficacy, in line with regulatory expectations from bodies like the FDA and EMA.[5][6]
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to empower researchers in selecting the optimal method for their specific needs.
Identifying the Challenge: Potential Isomeric Impurities
The primary analytical challenge stems from the structural similarity of potential isomers. The synthesis starting from 2-aminopyridine can lead to bromination at different positions on the pyridine ring. Therefore, a robust analytical method must be able to resolve and quantify the target analyte, 2-bromo-3-aminopyridine (the IUPAC name for the structure commonly referred to as 3-amino-2-bromopyridine), from its closely related isomers.[7]
Table 1: Key Isomers of Brominated Aminopyridines
| Compound Name (IUPAC) | Common Name | Structure | Rationale for Presence |
| 2-Bromo-pyridin-3-amine | 3-Amino-2-bromopyridine | Target Analyte | |
| 3-Bromo-pyridin-2-amine | 2-Amino-3-bromopyridine | Common synthetic precursor/byproduct | |
| 4-Bromo-pyridin-2-amine | 2-Amino-4-bromopyridine | Potential byproduct of bromination | |
| 5-Bromo-pyridin-2-amine | 2-Amino-5-bromopyridine | Common byproduct of bromination | |
| 5-Bromo-pyridin-3-amine | 3-Amino-5-bromopyridine | Potential byproduct if starting from 3-aminopyridine |
Comparative Analysis of Core Analytical Methodologies
The choice of analytical technique is a critical decision dictated by the specific requirements of the analysis, such as the need for routine quality control, structural confirmation, or trace-level impurity identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. For polar, basic compounds like aminopyridines, specialized column chemistries are required.
-
Principle of Separation & Causality: The separation of brominated aminopyridine isomers is best achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms.[8] The causality is twofold: the C18 chains provide separation based on subtle differences in hydrophobicity, while the embedded cation-exchange groups interact with the protonated amine functions. This dual interaction provides orthogonal selectivity, enhancing the resolution between structurally similar isomers. An alternative is hydrogen-bonding chromatography, where separation is driven by interactions between the analyte and a specific hydrogen-bond-accepting/donating stationary phase.[9]
-
Advantages: Excellent for quantification, high throughput for routine QC, and compatibility with mass spectrometry (LC-MS) for peak identification.
-
Limitations: Requires reference standards for all potential isomers for positive identification and accurate quantification. Method development can be complex.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
-
Principle of Separation & Causality: Separation in GC is based on the compound's volatility and interaction with the stationary phase. Isomers with different polarities will exhibit different retention times. The mass spectrometer then fragments the eluted compounds, generating a mass spectrum that serves as a molecular fingerprint. While isomers have the same molecular weight, their fragmentation patterns can differ, although often only subtly for positional isomers, making chromatographic separation crucial.[10]
-
Advantages: Provides structural information from the mass spectrum, high sensitivity, and is excellent for identifying unknown volatile impurities.
-
Limitations: The hydrochloride salt is non-volatile and must be neutralized to the free base before injection, adding a sample preparation step. Thermolabile compounds can degrade in the hot injector. Mass spectra of isomers can be very similar, posing a risk of misidentification without excellent chromatographic resolution.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the unambiguous structural elucidation of molecules.
-
Principle of Differentiation & Causality: NMR distinguishes isomers based on the unique electronic environment of each nucleus (¹H and ¹³C). The positions of the bromo and amino groups on the pyridine ring create distinct magnetic environments for the remaining ring protons. This results in unique chemical shifts and spin-spin coupling patterns for each isomer, providing definitive structural proof.[11] The formation of the hydrochloride salt causes a predictable downfield shift of proton signals due to the increased positive charge on the nitrogen atom.[11]
-
Advantages: Absolute method for structural confirmation, does not require reference standards of isomers for identification (structure can be solved ab initio), and can be quantitative (qNMR).
-
Limitations: Relatively low sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis. It is also a high-cost, low-throughput technique not ideal for routine QC.
Data-Driven Performance Comparison
The following table summarizes the key performance attributes of each technique in the context of 2-bromopyridin-3-amine analysis.
Table 2: Comparison of Analytical Techniques
| Parameter | HPLC | GC-MS | NMR Spectroscopy |
| Primary Application | Routine QC, quantitative purity | Impurity identification, quantitative purity | Structural elucidation, absolute identification |
| Resolving Power | High to Excellent | High to Excellent | N/A (differentiation by spectrum) |
| Sensitivity (LOD/LOQ) | Low ng/mL to high pg/mL | Low pg/mL | Low µg/mL |
| Throughput | High | Medium | Low |
| Need for Standards | Yes, for identification & quantification | Yes, for retention time confirmation | No, for structural confirmation |
| Sample Preparation | Simple dissolution | Requires neutralization of salt | Simple dissolution |
| Key Advantage | Robustness and high throughput for QC | High confidence in peak identity (MS) | Unambiguous structural confirmation |
| Key Limitation | Co-elution of unknown impurities | Isomers may have similar mass spectra | Low sensitivity for trace impurities |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which ensure the analytical system is performing correctly before sample analysis.[12] An analytical method is considered validated when it is proven to be suitable for its intended purpose through documented evidence.[13][14]
Workflow for Method Selection
The choice of method depends on the analytical goal. The following diagram illustrates a logical decision-making process.
Caption: Experimental workflow for the HPLC purity method.
1. Instrumentation and Columns:
-
HPLC system with UV detector.
-
Column: Mixed-mode C18/Cation-Exchange, 3.0 x 150 mm, 3 µm.
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
Water, HPLC grade.
-
2-Bromopyridin-3-amine HCl reference standard and samples.
-
Reference standards of potential isomers (e.g., 3-bromo-pyridin-2-amine).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes, then hold for 2 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
4. System Suitability Test (SST):
-
Prepare a solution containing the main compound and spiked levels (e.g., 0.15%) of the most critical isomeric impurities.
-
Acceptance Criteria:
-
The resolution between 2-bromo-pyridin-3-amine and its closest eluting isomer must be ≥ 2.0.
-
The tailing factor for the main peak should be ≤ 1.5.
-
The %RSD for six replicate injections of the main peak area should be ≤ 1.0%.
-
5. Procedure:
-
Prepare samples and standards at a concentration of approximately 0.5 mg/mL in a 50:50 Water:ACN diluent.
-
Equilibrate the system until a stable baseline is achieved.
-
Perform the SST. If criteria are met, proceed.
-
Inject a blank (diluent), followed by the samples.
-
Integrate all peaks and calculate the percentage area of each impurity relative to the total peak area. Per ICH guidelines, impurities should be reported with appropriate precision (e.g., to two decimal places below 1.0%). [15]
Protocol 2: Impurity Identification by GC-MS
This protocol is optimized for identifying unknown volatile or semi-volatile impurities.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
2. Reagents and Materials:
-
Dichloromethane (DCM), GC grade.
-
1M Sodium Hydroxide (NaOH).
-
Anhydrous Sodium Sulfate (Na₂SO₄).
3. Sample Preparation (Neutralization):
-
Dissolve ~5 mg of the hydrochloride salt sample in 5 mL of water.
-
Add 5 mL of DCM.
-
Adjust the aqueous layer to pH ~9-10 with 1M NaOH while vortexing.
-
Separate the organic (DCM) layer.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Transfer the dried solution to a GC vial. This converts the salt to the more volatile free base.
4. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-350 amu
5. System Suitability Test (SST):
-
Inject a known standard of the free base at a low concentration (e.g., 1 µg/mL).
-
Acceptance Criterion: The signal-to-noise ratio for the molecular ion (m/z 172/174) must be ≥ 10.
6. Procedure:
-
Perform the SST.
-
Inject the prepared sample solution.
-
Identify peaks by comparing their mass spectra against a spectral library (e.g., NIST) and their retention times against a known standard if available.
Conclusion: An Integrated Strategy for Purity Assurance
No single technique is universally superior; rather, the optimal approach to analyzing the isomeric purity of this compound is an integrated one.
-
For routine process control and release testing , a validated HPLC method is the industry standard, offering a superb balance of resolution, throughput, and quantitative accuracy.
-
For investigating out-of-specification results or identifying unknown impurities , GC-MS provides invaluable structural information, complementing the HPLC data.
-
For the definitive, unambiguous structural confirmation of the main component and isolated impurities, NMR spectroscopy remains the gold standard.
By understanding the principles, strengths, and limitations of each method, and by employing robust, self-validating protocols, researchers and drug developers can ensure the isomeric purity of this critical intermediate, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
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PubChem. (n.d.). 2-Amino-3-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
Patsnap. (2014). Preparation method of 2-amino-3-bromopyridine. Eureka. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-2-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (1993). Investigation of Chiral Active Substances. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1983). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. RSC Publishing. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
ResearchGate. (2014). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. Retrieved from [Link]
-
PubMed Central. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved from [Link]
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LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
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Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]
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Therapeutic Goods Administration. (1995). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
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U.S. Food and Drug Administration. (2000). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
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MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
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PubMed. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved from [Link]
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ACS Publications. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Retrieved from [Link]
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Bulletin of the Polish Academy of Sciences, Chemistry. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]
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PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-bromopyridin-3-amine Hydrochloride
Author's Note: This guide is designed for researchers, scientists, and drug development professionals. The following protocols and safety information are synthesized from authoritative safety data sheets for the closely related compound, 2-amino-3-bromopyridine. While the hazard profile of the hydrochloride salt is expected to be similar, users must consult the specific Safety Data Sheet (SDS) for 2-bromopyridin-3-amine Hydrochloride provided by their supplier before commencing any work.
Hazard Analysis: Understanding the Risks
This compound is a substituted pyridine derivative. The presence of an amine group, a bromine atom, and the pyridine ring structure contributes to its chemical reactivity and toxicological profile. Based on data for the free base, 2-amino-3-bromopyridine, a comprehensive risk assessment is essential before handling.
The primary hazards are associated with direct contact and inhalation. The compound is classified as harmful and an irritant, necessitating stringent controls to prevent exposure.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Laboratory Work |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to significant illness. Eating, drinking, or smoking in the lab is strictly prohibited.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause redness, inflammation, or chemical burns. Protective gloves and clothing are mandatory.[1][2][3] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | The compound can cause significant, potentially lasting, eye damage upon contact. Chemical safety goggles are essential.[1][2][3] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All work must be done in a certified chemical fume hood.[1][2] |
Engineering Controls: Your First and Best Defense
Before selecting any Personal Protective Equipment (PPE), the primary strategy is to use engineering controls to minimize potential exposure. The causality is simple: if the hazardous substance is contained, the risk of exposure is dramatically reduced.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood contains airborne dust and vapors, pulling them away from your breathing zone.[2][3]
-
Safety Infrastructure: The laboratory must be equipped with an easily accessible eyewash station and a safety shower, as mandated by safety regulations.[2][3][4] Proximity of this equipment is critical for rapid decontamination in an emergency.
Personal Protective Equipment (PPE): An Essential Barrier
PPE is the final barrier between you and the chemical. It should be selected based on the specific tasks being performed. Do not just wear PPE; understand its limitations and use it correctly.
| Protective Equipment | Specifications and Rationale |
| Hand Protection | Nitrile gloves are the standard recommendation. Always check the manufacturer's specifications for compatibility and breakthrough time. Why? Gloves prevent skin contact, which can cause irritation and potential absorption.[2][3] Always double-glove if there is a high risk of splashing. |
| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over the goggles during procedures with a high splash potential (e.g., transfers of large volumes, work under pressure/vacuum). Why? This compound causes serious eye irritation.[1][3] Standard safety glasses do not provide a sufficient seal against dust and splashes. |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Why? This protects your skin and personal clothing from contamination in case of spills.[2][3] For large-scale work, a PVC apron may be advisable.[1] |
| Respiratory Protection | Typically not required when using a chemical fume hood. However, if engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (Type N95/P1 or better) is necessary.[1][2] The decision to use a respirator must be based on a formal risk assessment. |
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is the cornerstone of safe chemical handling. This workflow minimizes dust generation and prevents cross-contamination.
Caption: Safe Handling Workflow for 2-bromopyridin-3-amine HCl.
Step-by-Step Protocol:
-
Preparation: Before bringing the chemical into the fume hood, ensure you are wearing all required PPE. Verify that the fume hood's airflow is optimal. Assemble all necessary glassware, spatulas, solvents, and a labeled hazardous waste container.
-
Weighing: To minimize dust, do not pour the solid directly from the main container. Instead, use a clean spatula to carefully transfer the desired amount to a weigh boat or creased weighing paper. Perform this task deep within the fume hood to ensure any generated dust is captured.[2]
-
Transfer & Dissolution: Carefully add the weighed solid to the reaction vessel. Use a funnel if necessary. Add the solvent slowly to avoid splashing.
-
Reaction: Once the compound is in solution, proceed with your experiment, keeping the vessel within the fume hood.
-
Decontamination: After the procedure, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.
-
Waste Disposal: All waste, including contaminated gloves, weigh boats, and excess material, must be placed in a clearly labeled, sealed hazardous waste container. Never dispose of this material in standard trash or down the drain.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Response Plan
Immediate and correct action during an emergency can significantly mitigate harm.
| Exposure Scenario | Immediate First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3][6] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious and alert, have them drink 2-4 cupfuls of water. Seek immediate medical attention and provide the SDS to the medical personnel.[1][2] |
Spill Response:
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Use dry clean-up procedures; avoid generating dust.[1]
-
Carefully sweep or scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the area.
-
Allow only trained emergency response personnel with appropriate respiratory protection to handle the cleanup.[1]
-
References
-
Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Amino-3-bromopyridine. Retrieved from apolloscientific.co.uk.
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine. Retrieved from fishersci.com.
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Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2-Bromopyridine. Retrieved from sigmaaldrich.com.
-
Suvchem Laboratory Chemicals. Safety Data Sheet: 2-AMINO-3-BROMOPYRIDINE LR. Retrieved from suvchem.com.
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Aminopyridine. Retrieved from fishersci.com.
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Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Amino-3-bromopyridine. Retrieved from fishersci.com.
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ECHEMI. Safety Data Sheet: 2-Bromopyridine. Retrieved from echemi.com.
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AK Scientific, Inc. Safety Data Sheet: 2-Bromo-4-Aminopyridine. Retrieved from aksci.com.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
